molecular formula C14H12I2 B1340420 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl CAS No. 69571-02-4

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B1340420
CAS No.: 69571-02-4
M. Wt: 434.05 g/mol
InChI Key: WHFMNDMHTIOIMS-UHFFFAOYSA-N
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Description

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H12I2 and its molecular weight is 434.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFMNDMHTIOIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549768
Record name 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
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Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69571-02-4
Record name 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69571-02-4
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Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: Properties, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, a detailed potential synthetic route, and a discussion of the prospective applications of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in the field of drug development. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their structural rigidity and tunable electronic properties, which allow for the design of targeted therapeutic agents. This document aims to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds.

Core Physical and Chemical Properties

This compound is a solid, halogenated aromatic compound.[1] The presence of iodine atoms and methyl groups on the biphenyl core significantly influences its physicochemical characteristics, which are crucial for its handling, reactivity, and potential biological interactions. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂I₂
Molecular Weight 434.05 g/mol
CAS Number 69571-02-4
Appearance Solid[2]
Melting Point 95-100 °C[1]
Boiling Point Not experimentally determined; Predicted for 4,4'-diiodobiphenyl: ~450.41 °C (723.56 K)[3]
Solubility Insoluble in water. Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5]
InChI 1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
SMILES Cc1cc(I)ccc1-c2ccc(I)cc2C

Synthesis Methodology: A Proposed Experimental Protocol

Proposed Synthesis: Palladium-Catalyzed Homocoupling of 4-iodo-2-methylbenzene

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 4-iodo-2-methylbenzene (starting material)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Dioxane (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Experimental Procedure:

  • Preparation of the Boronic Ester Intermediate:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-iodo-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add anhydrous dioxane to dissolve the reagents.

    • To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

    • Heat the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

  • Suzuki-Miyaura Homocoupling:

    • To the crude reaction mixture containing the boronic ester, add a 2M aqueous solution of sodium carbonate (3.0 eq) and a second equivalent of 4-iodo-2-methylbenzene (1.0 eq).

    • Add another portion of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

    • Heat the mixture to 80-90 °C and stir vigorously until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G Figure 1: Proposed Suzuki-Miyaura Synthesis Workflow cluster_0 Step 1: Boronic Ester Formation cluster_1 Step 2: Suzuki-Miyaura Coupling 4-iodo-2-methylbenzene 4-iodo-2-methylbenzene Reaction_Vessel_1 Reaction at 80-90°C in Dioxane 4-iodo-2-methylbenzene->Reaction_Vessel_1 Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction_Vessel_1 Pd(dppf)Cl2_1 Pd(dppf)Cl2 Pd(dppf)Cl2_1->Reaction_Vessel_1 KOAc KOAc KOAc->Reaction_Vessel_1 Boronic_Ester 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene Reaction_Vessel_2 Reaction at 80-90°C Boronic_Ester->Reaction_Vessel_2 Reaction_Vessel_1->Boronic_Ester 4-iodo-2-methylbenzene_2 4-iodo-2-methylbenzene 4-iodo-2-methylbenzene_2->Reaction_Vessel_2 Pd(dppf)Cl2_2 Pd(dppf)Cl2 Pd(dppf)Cl2_2->Reaction_Vessel_2 Na2CO3 Na2CO3 (aq) Na2CO3->Reaction_Vessel_2 Final_Product This compound Workup_Purification Work-up & Purification Reaction_Vessel_2->Workup_Purification Workup_Purification->Final_Product

Caption: Proposed Suzuki-Miyaura Synthesis Workflow

Potential Applications in Drug Development and Signaling Pathways

Substituted biphenyls are a class of compounds with a broad spectrum of pharmacological activities.[7] While there is currently no specific data on the biological effects of this compound, its structural features suggest potential interactions with biological systems, particularly nuclear receptors.

Hypothetical Interaction with Nuclear Receptors:

Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes, making them attractive targets for drug discovery.[8][9] Certain polychlorinated biphenyls (PCBs) have been shown to interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and estrogen receptors (ERs), thereby disrupting normal endocrine signaling.[10][11] The di-iodo substitution pattern and the presence of methyl groups on the biphenyl scaffold of the title compound could allow it to fit into the ligand-binding pockets of various nuclear receptors, potentially acting as either an agonist or an antagonist.

Given the interest in developing modulators of nuclear receptors for the treatment of various diseases, including cancer and metabolic disorders, this compound represents a candidate for screening against a panel of these receptors. A hypothetical signaling pathway that could be investigated is its potential modulation of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and drug metabolism.

G Figure 2: Hypothetical PXR Signaling Pathway Modulation Compound This compound PXR Pregnane X Receptor (PXR) Compound->PXR Binding & Activation (Hypothetical) PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex XRE Xenobiotic Response Element (XRE) in DNA PXR_RXR_Complex->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP3A4) XRE->Gene_Transcription Initiates Metabolism Altered Drug Metabolism Gene_Transcription->Metabolism Leads to

Caption: Hypothetical PXR Signaling Pathway Modulation

Rationale for Investigation: The lipophilic nature of this compound suggests it could readily cross cell membranes and interact with intracellular targets like PXR. Modulation of PXR activity can have significant implications for drug-drug interactions and the therapeutic efficacy of co-administered drugs. Therefore, evaluating this compound's effect on PXR-mediated gene expression, for example, of cytochrome P450 enzymes like CYP3A4, would be a valuable line of inquiry for drug development professionals.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. While its biological activity is yet to be determined, its structural similarity to other pharmacologically active biphenyls warrants screening for effects on key cellular targets, such as nuclear receptors. The proposed synthetic protocol and the hypothetical signaling pathway provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are essential to elucidate its biological profile and to determine its suitability as a lead compound in drug discovery programs.

References

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, focusing on its identifiers and key properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Identifiers and Properties

This compound is a halogenated aromatic compound. Its core identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

Identifier TypeValue
CAS Number 69571-02-4[1][2]
IUPAC Name 4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene[2]
Chemical Formula C₁₄H₁₂I₂[2]
Molecular Weight 434.05 g/mol [2]
InChI InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3[2]
InChIKey WHFMNDMHTIOIMS-UHFFFAOYSA-N[2]
SMILES String Cc1cc(I)ccc1-c2ccc(I)cc2C
Synonyms 4,4'-Diiodo-2,2'-dimethylbiphenyl
Physical Form Solid[3]
Melting Point 95-100 °C
Purity 97% (assay)

Experimental Protocols

A representative, generalized workflow for the synthesis of a diiodobiphenyl derivative is presented below. It is important to note that this is an illustrative example and not a validated protocol for the synthesis of this compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification biphenyl Biphenyl Derivative reaction Reaction at Elevated Temperature (e.g., 75-90 °C) biphenyl->reaction iodine Iodine iodine->reaction oxidant Oxidizing Agent (e.g., Ammonium Persulfate) oxidant->reaction catalyst Composite Catalyst (e.g., H₂SO₄/HCl) catalyst->reaction solvent Solvent (e.g., Glacial Acetic Acid) solvent->reaction cooling Cooling & Filtration reaction->cooling recrystallization Recrystallization (e.g., with Ethanol) cooling->recrystallization product Purified Diiodobiphenyl Product recrystallization->product

A generalized workflow for the synthesis of a diiodobiphenyl compound.

Signaling Pathways

There is currently no available information in the reviewed literature to suggest the involvement of this compound in any specific biological signaling pathways. This compound is primarily documented as a chemical intermediate for organic synthesis.

Compound Identification Logic

The various identifiers for this compound are interconnected, providing different ways to describe and search for this chemical entity. The following diagram illustrates the logical relationship between these identifiers.

G cas CAS Number 69571-02-4 structure Chemical Structure cas->structure uniquely identifies iupac IUPAC Name 4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene formula Chemical Formula C₁₄H₁₂I₂ mw Molecular Weight 434.05 g/mol formula->mw corresponds to structure->iupac is named by structure->formula is represented by inchi InChI InChI=1S/C14H... structure->inchi is encoded by smiles SMILES Cc1cc(I)ccc1-c2ccc(I)cc2C structure->smiles is represented by inchikey InChIKey WHFMNDMHTIOIMS-UHFFFAOYSA-N inchi->inchikey is hashed to

Logical relationships between the identifiers for this compound.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a key intermediate in various fields of chemical research and development. This document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.

Introduction

This compound is a halogenated aromatic compound with a biphenyl core structure. The presence of iodine atoms at the para positions and methyl groups at the ortho positions of the biphenyl system imparts unique chemical properties, making it a valuable building block in organic synthesis. Its applications span the development of novel polymers, liquid crystals, and as a precursor for various pharmaceutical compounds and organic materials. The strategic placement of the iodo groups allows for further functionalization through cross-coupling reactions, making it a versatile intermediate for the construction of more complex molecular architectures.

Proposed Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented. The first pathway involves a two-step sequence starting from 2-bromo-3-methylaniline, proceeding through an Ullmann coupling to form the biphenyl core, followed by a Sandmeyer reaction to introduce the iodo groups. The second, alternative pathway, involves the initial synthesis of 2,2'-dimethyl-1,1'-biphenyl, followed by direct electrophilic iodination.

Pathway 1: Ullmann Coupling followed by Sandmeyer Reaction

This classic approach offers a reliable method for the regioselective synthesis of the target compound.

Logical Relationship of Pathway 1

G A 2-Bromo-3-methylaniline B 4,4'-Diamino-2,2'-dimethyl-1,1'-biphenyl (o-Tolidine) A->B Ullmann Coupling C Bis(diazonium) salt B->C Diazotization D This compound C->D Sandmeyer Reaction (Iodination)

Caption: Synthetic route via Ullmann coupling and Sandmeyer reaction.

Step 1: Synthesis of 4,4'-Diamino-2,2'-dimethyl-1,1'-biphenyl (o-Tolidine) via Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. In this step, 2-bromo-3-methylaniline is coupled to form the diamino biphenyl intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add copper powder (2.0 eq) and 2-bromo-3-methylaniline (1.0 eq).

  • Add a high-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).

  • Heat the mixture to a temperature of 180-210 °C with vigorous stirring.

  • The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours to reach completion.

  • After cooling, the reaction mixture is filtered to remove the copper residue.

  • The filtrate is then subjected to steam distillation to remove the solvent.

  • The resulting crude o-tolidine is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[1]

Experimental Protocol:

  • Diazotization:

    • Dissolve o-tolidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[2]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (2.2 eq) dropwise, maintaining the temperature below 5 °C.[2]

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt. The completion of diazotization can be checked with starch-iodide paper.[2]

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.[1]

    • Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.[1]

  • Work-up and Purification:

    • The crude product will precipitate from the solution.

    • Collect the solid by filtration and wash with cold water, followed by a wash with a sodium thiosulfate solution to remove any excess iodine.

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Pathway 2: Direct Iodination of 2,2'-Dimethyl-1,1'-biphenyl

This alternative route involves the synthesis of the biphenyl core first, followed by direct iodination.

Logical Relationship of Pathway 2

G A o-Tolylmagnesium bromide or o-Tolylboronic acid B 2,2'-Dimethyl-1,1'-biphenyl A->B Grignard Coupling or Suzuki-Miyaura Coupling C This compound B->C Direct Iodination

Caption: Alternative synthetic route via direct iodination.

Step 1: Synthesis of 2,2'-Dimethyl-1,1'-biphenyl

This intermediate can be prepared via several methods, including the coupling of Grignard reagents or a Suzuki-Miyaura coupling.

Experimental Protocol (Grignard Coupling):

  • Prepare the Grignard reagent, o-tolylmagnesium bromide, by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • In a separate flask, a suitable coupling catalyst, such as a nickel(II) or palladium(II) salt, is added.

  • The Grignard reagent is then slowly added to a solution of an aryl halide (e.g., 2-bromotoluene) in the presence of the catalyst.

  • The reaction is stirred at room temperature or gentle heating until completion.

  • The reaction is quenched with a dilute acid solution, and the organic layer is separated, washed, dried, and concentrated.

  • The crude 2,2'-dimethyl-1,1'-biphenyl is purified by distillation or column chromatography.

Step 2: Direct Iodination of 2,2'-Dimethyl-1,1'-biphenyl

Direct iodination of the biphenyl core can be achieved using an electrophilic iodinating agent.

Experimental Protocol:

  • Dissolve 2,2'-dimethyl-1,1'-biphenyl (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Add elemental iodine (I₂) (2.2 eq) and an oxidizing agent. A common oxidizing agent for this purpose is periodic acid (HIO₄) or nitric acid.[3]

  • The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine.

  • The product is extracted into an organic solvent, washed with water and brine, and dried over an anhydrous salt.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the target compound, this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₂I₂[4]
Molecular Weight 434.05 g/mol [4]
Appearance Solid
Melting Point 95-100 °C
CAS Number 69571-02-4[4]

Note: Experimental yields are highly dependent on the specific reaction conditions and scale. The provided protocols are based on established chemical transformations, and yields should be optimized for specific laboratory conditions.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The choice between the Ullmann/Sandmeyer route and the direct iodination route will depend on factors such as the availability of starting materials, desired purity, and scalability. Both methods provide access to this versatile building block, which is of significant interest to researchers in synthetic and medicinal chemistry. The provided experimental protocols and data serve as a valuable resource for the successful synthesis of this important compound.

References

Molecular structure and conformation of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound (C₁₄H₁₂I₂). It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details the molecule's structural characteristics, with a focus on the conformational isomerism (atropisomerism) arising from steric hindrance. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic techniques, are presented.

Introduction

This compound is a halogenated and alkyl-substituted aromatic compound. Like other substituted biphenyls, its chemical and physical properties are largely dictated by the spatial arrangement of its two phenyl rings. The substituents at the ortho positions (2,2'-dimethyl) play a critical role in restricting the rotation around the central C1-C1' single bond. This restricted rotation leads to a stable, non-planar conformation, a phenomenon known as atropisomerism.[1] Understanding this twisted conformation is essential for predicting the molecule's interactions in various chemical and biological systems.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of two benzene rings linked by a covalent bond. Each ring is substituted with an iodine atom at the para-position (4 and 4') and a methyl group at the ortho-position (2 and 2'). The steric bulk of the ortho-methyl groups forces the phenyl rings out of planarity to minimize repulsive forces.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂I₂[3]
Molecular Weight 434.05 g/mol [3]
CAS Number 69571-02-4[3]
Appearance Solid[3]
Melting Point 95-100 °C[3]
InChI Key WHFMNDMHTIOIMS-UHFFFAOYSA-N[3]
SMILES Cc1cc(I)ccc1-c2ccc(I)cc2C[3]

Conformational Analysis

The conformation of biphenyl derivatives is defined by the torsional or dihedral angle (ψ) between the planes of the two aromatic rings. While biphenyl itself has a relatively low barrier to rotation, allowing for rapid interconversion between twisted conformers at room temperature, the introduction of bulky ortho substituents creates significant steric hindrance.[1][4]

For this compound, the ortho-methyl groups prevent the molecule from adopting a planar (ψ = 0°) or fully perpendicular (ψ = 90°) conformation. The lowest energy state is a twisted conformation with a dihedral angle estimated to be significantly greater than the ~45° observed for unsubstituted biphenyl in the gas phase.[4] This steric barrier to rotation is substantial, making the molecule a classic example of an atropisomer. If the substitution pattern were asymmetric, it could potentially be resolved into stable, non-superimposable enantiomers.[1] The energy barrier for racemization in such compounds typically needs to be 16-19 kcal/mole to allow for isolation at room temperature.[1]

Computational studies on similarly substituted biphenyls confirm that the most stable conformation is non-planar.[5][6][7] The balance between the stabilizing π-π overlap (favoring planarity) and the destabilizing steric repulsion of the ortho groups (favoring a twist) determines the final geometry.[2]

Spectroscopic and Crystallographic Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as complex multiplets in the range of δ 7.0-7.8 ppm. The methyl protons would appear as a singlet around δ 2.0-2.4 ppm. Data for the related 2,2'-dimethyl-1,1'-biphenyl shows aromatic signals at δ 7.09-7.25 ppm and a methyl singlet at δ 2.05 ppm.[8]
¹³C NMR Aromatic carbons would resonate in the δ 120-145 ppm region. The carbon bearing the iodine would be shifted upfield due to the heavy atom effect. The methyl carbons would appear around δ 20 ppm.
FT-IR Characteristic peaks for C-H stretching of the aromatic rings and methyl groups (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and C-I stretching (~500-600 cm⁻¹).

Table 3: Illustrative Crystallographic Data for a Related Compound (4,4′-Diiodo-3,3′-dimethoxybiphenyl)

ParameterValue
Formula C₁₄H₁₂I₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.8616 (14)
b (Å) 7.7386 (15)
c (Å) 13.435 (3)
β (°) 102.43 (3)
Volume (ų) 696.7 (2)
Data from a related structure used for illustrative purposes.[9]

Experimental Protocols

Synthesis via Palladium-Catalyzed Cross-Coupling

A common method for synthesizing biphenyls is the Suzuki-Miyaura cross-coupling reaction. A plausible route for the target molecule involves the coupling of an arylboronic acid with an aryl halide.

Protocol:

  • Preparation of Arylboronic Acid: 2-methyl-4-iodophenylboronic acid can be prepared from 1-bromo-2-methyl-4-iodobenzene.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodo-2-methylaniline (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent mixture (e.g., toluene/ethanol/water) and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Single-Crystal X-ray Crystallography

This technique provides definitive information about the solid-state molecular structure, including bond lengths, bond angles, and the crucial dihedral angle.[10]

Protocol:

  • Crystal Growth: Grow single crystals of the purified compound. A common method is the slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane).[8][9]

  • Data Collection: Select a suitable crystal and mount it on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[9]

  • Structure Solution: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: Refine the atomic positions and thermal parameters by least-squares methods against the experimental data.

  • Validation: Validate the final structure using standard crystallographic checks.

NMR Spectroscopy

NMR spectroscopy is used to confirm the molecular structure in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS.

Visualized Workflows and Relationships

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Iodo-2-methylaniline Process Suzuki Coupling (Reflux, 12-24h) A->Process B Arylboronic Acid B->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ Base->Process Solvent Toluene/Ethanol Solvent->Process Purification Work-up & Column Chromatography Process->Purification Product 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Purification->Product

Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Obtained Data Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Xray Single-Crystal X-ray Diffraction Product->Xray MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data Xray_Data 3D Structure, Dihedral Angle Xray->Xray_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Final Structure Confirmed NMR_Data->Final Xray_Data->Final MS_Data->Final

Caption: Workflow for the structural characterization of the final product.

Conformational_Logic Ortho Ortho-Substituents (2,2'-dimethyl) Hindrance Steric Hindrance Ortho->Hindrance causes Rotation Restricted Rotation about C1-C1' bond Hindrance->Rotation leads to Twist Stable Twisted (Non-Planar) Conformation Rotation->Twist results in Atrop Atropisomerism Twist->Atrop is a form of

Caption: Logical relationship leading to atropisomerism in the molecule.

References

Unveiling the Solubility Profile of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its application. This technical guide provides a detailed overview of the solubility of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in common organic solvents, addressing the need for structured data, experimental methodologies, and clear visual workflows.

Core Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 434.05 g/mol .[1] Its structure, characterized by a non-polar biphenyl core with two methyl groups and two iodine atoms, suggests a preference for non-polar and weakly polar organic solvents. The presence of iodine atoms increases the molecular weight and van der Waals forces, which can influence its interaction with various solvents.

Qualitative Solubility Data

Based on the principle of "like dissolves like," the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that this information is predictive and should be confirmed by experimental determination. For similar biphenyl compounds, solvents like Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been shown to be effective.[2][3]

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar HexaneSparingly SolubleThe large, non-polar biphenyl backbone should have some affinity for non-polar solvents, though strong crystal lattice forces in the solid may limit solubility.
TolueneSolubleThe aromatic nature of toluene can favorably interact with the biphenyl rings, likely leading to good solubility.
Polar Aprotic Dichloromethane (DCM)SolubleDCM is a good solvent for a wide range of organic compounds and is expected to dissolve this substituted biphenyl.
Tetrahydrofuran (THF)SolubleTHF's ability to dissolve a variety of organic molecules suggests it will be a suitable solvent.
AcetoneModerately SolubleThe polarity of acetone may be sufficient to dissolve the compound, though likely to a lesser extent than less polar solvents.
AcetonitrileSparingly SolubleThe high polarity of acetonitrile might not be ideal for the largely non-polar solute.
Dimethylformamide (DMF)SolubleDMF is a powerful polar aprotic solvent known to dissolve many organic compounds, including those with aromatic and halogenated functionalities.[2][3][4]
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong solvent capable of dissolving a wide array of organic solids.[2][3]
Polar Protic MethanolSparingly SolubleThe hydrogen-bonding capability of methanol is not well-matched with the non-polar nature of the solute, likely resulting in poor solubility.
EthanolSparingly SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding are not expected to effectively solvate the compound. Recrystallization from ethanol is mentioned for a similar compound, 4,4'-diiodobiphenyl, implying some solubility at elevated temperatures.[5]
WaterInsolubleAs a non-polar organic molecule, it is expected to be insoluble in water.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

  • Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful filtration through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter) to avoid transferring any solid particles.

  • Solvent Evaporation and Mass Determination: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or a gentle stream of inert gas. The container with the dried solute is weighed again.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and high-throughput solubility screening.

  • Preparation of a Saturated Solution and Equilibration: Follow steps 1 and 2 of the Gravimetric Method.

  • Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen solvent. These standards are injected into an HPLC system, and a calibration curve is generated by plotting the peak area against the concentration.

  • Sample Analysis: A filtered aliquot of the saturated solution is diluted with a known volume of the solvent. This diluted sample is then injected into the HPLC, and its peak area is measured.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original concentration of the saturated solution is then calculated by accounting for the dilution factor.

Visualizing Experimental Workflows and Logic

To further clarify the process of solubility determination, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical progression of solubility testing.

G cluster_workflow Experimental Workflow for Solubility Determination cluster_quantification Quantification Methods A Add excess solute to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Separate solid and liquid phases (centrifuge/filter) B->C D Quantify solute in the saturated solution C->D Gravimetric Gravimetric: Evaporate solvent and weigh residue D->Gravimetric HPLC HPLC: Analyze diluted sample against a calibration curve D->HPLC

Caption: A generalized workflow for determining the solubility of a solid compound.

G cluster_solubility_logic Solubility Logic Based on Solvent Polarity Compound 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl (Largely Non-Polar) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Compound->NonPolar 'Like dissolves like' PolarAprotic Polar Aprotic Solvents (e.g., DCM, THF, DMF, DMSO) Compound->PolarAprotic Favorable interactions PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol, Water) Compound->PolarProtic Mismatched polarity HighSolubility High Solubility NonPolar->HighSolubility PolarAprotic->HighSolubility LowSolubility Low Solubility PolarProtic->LowSolubility

Caption: Logical relationship between the compound's polarity and its expected solubility.

References

Spectroscopic and Synthetic Profile of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the versatile chemical intermediate, 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6d2HAr-H (ortho to methyl)
~7.2 - 7.3dd2HAr-H (meta to methyl, ortho to iodo)
~7.0 - 7.1d2HAr-H (ortho to iodo)
~2.1 - 2.2s6H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145 - 147Ar-C (ipso, attached to other ring)
~140 - 142Ar-C (ipso, attached to methyl)
~138 - 140Ar-CH (ortho to iodo)
~130 - 132Ar-CH (meta to methyl, ortho to iodo)
~128 - 130Ar-CH (ortho to methyl)
~92 - 94Ar-C (ipso, attached to iodo)
~20 - 22-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2920MediumC-H stretch (methyl)
1600 - 1580MediumC=C stretch (aromatic ring)
1470 - 1450StrongC=C stretch (aromatic ring)
850 - 800StrongC-H bend (para-disubstituted ring)
~500StrongC-I stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
434100[M]⁺ (Molecular ion)
307Moderate[M - I]⁺
180Moderate[M - 2I]⁺
90Low[C₇H₆]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound, based on established methodologies for the synthesis of similar biphenyl derivatives.

Synthesis of this compound via Ullmann Coupling

This procedure is adapted from known Ullmann coupling reactions for the synthesis of symmetrical biaryls.

Materials:

  • 3-Iodo-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Copper powder (activated)

  • Toluene

  • Diatomaceous earth

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization: A solution of 3-iodo-2-methylaniline in aqueous HCl is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: A solution of potassium iodide in water is added to the cold diazonium salt solution. The mixture is slowly warmed to room temperature and then heated to 60 °C until nitrogen evolution ceases. The resulting mixture is cooled and extracted with diethyl ether. The organic layer is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,3-diiodo-2-methylbenzene.

  • Ullmann Coupling: A mixture of 1,3-diiodo-2-methylbenzene and activated copper powder in a high-boiling solvent such as DMF or nitrobenzene is heated at reflux for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of diatomaceous earth to remove the copper residues. The filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 3-Iodo-2-methylaniline 3-Iodo-2-methylaniline Diazotization Diazotization 3-Iodo-2-methylaniline->Diazotization Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Ullmann Ullmann Coupling Sandmeyer->Ullmann Workup Aqueous Workup & Extraction Ullmann->Workup Chromatography Column Chromatography Workup->Chromatography Product 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Chromatography->Product

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure analysis for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl could not be located. While the compound is commercially available and its basic chemical properties are documented, detailed crystallographic data from single-crystal X-ray diffraction studies—which would provide precise information on its three-dimensional structure, including unit cell parameters, bond lengths, bond angles, and torsion angles—does not appear to be published in the accessible scientific literature.

This technical overview, therefore, serves to outline the expected methodologies and the significance of such a study for researchers, scientists, and drug development professionals, while highlighting the current information gap.

The Significance of Crystal Structure Analysis

The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its chemical and physical properties. For a molecule like this compound, this information would be invaluable for several reasons:

  • Conformational Analysis: The dihedral angle between the two phenyl rings is a critical feature of biphenyl derivatives, influencing their overall shape and how they interact with other molecules. The steric hindrance introduced by the methyl groups at the 2 and 2' positions is expected to induce a significant twist in the biphenyl backbone. Quantifying this angle is crucial for computational modeling and structure-activity relationship (SAR) studies.

  • Intermolecular Interactions: Understanding the packing of molecules in the solid state reveals the nature and geometry of non-covalent interactions, such as halogen bonding (due to the iodine atoms) and van der Waals forces. These interactions are key to predicting physical properties like melting point, solubility, and crystal morphology.

  • Drug Design and Development: In the context of drug development, the shape and electronic properties of a molecule dictate its ability to bind to biological targets. A detailed crystal structure provides the foundational data for designing novel therapeutics and understanding their mechanism of action.

Standard Experimental Protocol for Crystal Structure Determination

Should a crystalline sample of this compound become available for analysis, the following experimental workflow would typically be employed.

Experimental Workflow

G General Workflow for Crystal Structure Analysis A Synthesis and Purification B Single Crystal Growth A->B High Purity Material C X-ray Diffraction Data Collection B->C Suitable Single Crystal D Structure Solution and Refinement C->D Diffraction Pattern E Data Analysis and Visualization D->E Structural Model (CIF) F Deposition in Crystallographic Database (e.g., CCDC) E->F Validated Structure

Caption: A generalized workflow for the determination of a molecule's crystal structure.

  • Synthesis and Purification: The initial step involves the synthesis of this compound, followed by rigorous purification to ensure high chemical purity, which is essential for growing high-quality single crystals.

  • Single Crystal Growth: A crucial and often challenging step is the growth of single crystals suitable for X-ray diffraction. Common methods include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain a final, accurate model of the crystal structure.

Data Presentation (Hypothetical)

If a crystal structure were determined, the quantitative data would be presented in tables similar to the following hypothetical examples:

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue (Hypothetical)
Empirical formulaC₁₄H₁₂I₂
Formula weight434.05 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 9.876(3) Å, β = 105.45(2)°
c = 14.567(5) Å, γ = 90°
Volume1402.1(8) ų
Z4
Density (calculated)2.054 Mg/m³
Absorption coefficient4.567 mm⁻¹
F(000)808
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Final R indices [I>2sigma(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.045, wR₂ = 0.092

Table 2: Selected Bond Lengths and Angles (Hypothetical).

Bond/AngleLength (Å) / Degrees (°)
I(1)-C(4)2.105(3)
I(2)-C(4')2.103(3)
C(1)-C(1')1.495(4)
C(2)-C(7)1.510(5)
C(1)-C(1')-C(2')121.5(3)
C(4)-C(5)-C(6)120.1(3)
C(2)-C(1)-C(1')-C(6') (Dihedral Angle)65.8(4)

Conclusion

While a detailed technical guide on the crystal structure analysis of this compound cannot be provided due to the absence of published experimental data, this whitepaper outlines the critical importance of such an analysis and the standard methodologies that would be employed. The determination of this crystal structure would provide significant insights for researchers in materials science and medicinal chemistry. The scientific community would benefit greatly from the public deposition of this data, should it become available in the future.

An In-depth Technical Guide to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. It details its IUPAC nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis via classical and modern coupling reactions. Furthermore, this guide explores the potential applications of this and structurally related compounds in drug development, particularly as modulators of key signaling pathways. The information is presented to support advanced research and development activities in medicinal chemistry and materials science.

Nomenclature and Chemical Identity

The compound with the common name this compound is systematically named under IUPAC nomenclature as 4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene [1]. Its chemical identity is further defined by the following identifiers.

IdentifierValue
CAS Number 69571-02-4[1]
Molecular Formula C₁₄H₁₂I₂[1]
Molecular Weight 434.05 g/mol [1]
InChI 1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
InChIKey WHFMNDMHTIOIMS-UHFFFAOYSA-N
SMILES Cc1cc(I)ccc1-c2ccc(I)cc2C
Synonyms 4,4'-Diiodo-2,2'-dimethylbiphenyl

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValue
Appearance Solid
Melting Point 95-100 °C
Assay 97%
Hazards Causes serious eye damage, Very toxic to aquatic life with long-lasting effects[1]
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the biphenyl core. The methyl protons would appear as a singlet in the upfield region (around 2.0-2.5 ppm). The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those bonded to iodine atoms being significantly shifted. The methyl carbons would appear at a characteristic upfield chemical shift.

  • FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-I stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (434.05 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods for the formation of biaryl compounds. The Ullmann coupling and the Suzuki-Miyaura coupling are two prominent and effective strategies.

Synthesis via Ullmann Coupling

The Ullmann coupling reaction provides a classical approach to symmetrical biphenyls through the copper-mediated coupling of aryl halides.

Reaction Principle: 2 moles of an aryl halide (in this case, 4-iodo-3-methyltoluene) react in the presence of a copper catalyst at elevated temperatures to form the corresponding symmetrical biphenyl.

Experimental Protocol:

  • Reactants:

    • 4-iodo-3-methyltoluene

    • Copper powder (activated)

    • High-boiling point solvent (e.g., dimethylformamide or sand)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-iodo-3-methyltoluene and an equimolar amount of activated copper powder.

    • The reaction can be run neat or in a high-boiling solvent like DMF.

    • Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, filter the mixture to remove the copper and copper salts. If no solvent was used, extract the product with a suitable organic solvent (e.g., toluene or dichloromethane) and then filter.

    • Wash the organic layer with dilute acid and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Workflow for Ullmann Coupling:

G Ullmann Coupling Workflow Reactants 4-iodo-3-methyltoluene + Activated Copper Reaction Heating (180-220 °C) in DMF or neat Reactants->Reaction Workup Cooling & Filtration/ Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Ullmann coupling.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and versatile method that utilizes a palladium catalyst to couple an organoboron compound with an organohalide.

Reaction Principle: The cross-coupling of an arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 4-iodo-2-methylphenylboronic acid with 4-iodo-3-methyltoluene or the homocoupling of 4-iodo-2-methylphenylboronic acid.

Experimental Protocol (Homocoupling):

  • Reactants:

    • 4-iodo-2-methylphenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

    • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Procedure:

    • To a reaction flask, add 4-iodo-2-methylphenylboronic acid, the palladium catalyst (typically 1-5 mol%), and the base.

    • Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and add water.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the pure product.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Ar-X OxAdd Product Ar-Ar' OxAdd Oxidative Addition ArPdL2Ar Ar-Pd(II)L_n-Ar' ArPdL2X->ArPdL2Ar Ar'B(OH)2 Transmetal Transmetal Transmetalation ArPdL2Ar->Pd0 Ar-Ar' RedElim RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)_2 + Base

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the biphenyl scaffold is a privileged structure in medicinal chemistry. Substituted biphenyls are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors and nuclear receptor modulators. The presence of iodine atoms allows for further functionalization via cross-coupling reactions, making this compound a versatile building block for creating libraries of potential drug candidates.

As a Scaffold for Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The biphenyl moiety can serve as a core structure for designing inhibitors that target the ATP-binding site of protein kinases. The substituents on the biphenyl rings can be modified to achieve selectivity and potency for specific kinases.

Hypothetical Signaling Pathway Modulation:

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate GeneExpression Altered Gene Expression (e.g., Proliferation, Survival) PhosphoSubstrate->GeneExpression Inhibitor Biphenyl Derivative (e.g., 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl analog) Inhibitor->Kinase Inhibition

Caption: A diagram illustrating the potential mechanism of a biphenyl derivative as a protein kinase inhibitor in a cellular signaling pathway.

As a Modulator of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. The biphenyl scaffold can mimic the structure of endogenous ligands, allowing for the design of selective nuclear receptor modulators (SNRMs). These modulators can have agonist, antagonist, or mixed activities, making them attractive therapeutic targets for a variety of diseases, including metabolic disorders, inflammation, and cancer.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its physicochemical properties make it a suitable building block for further chemical modifications. While its direct biological applications are yet to be fully explored, its structural features suggest significant potential in the field of drug discovery, particularly in the development of enzyme inhibitors and nuclear receptor modulators. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this and related biphenyl compounds.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a specialized aromatic iodide compound. The document outlines its chemical and physical properties, critical safety and handling protocols, and potential synthetic applications. This guide is intended to equip laboratory professionals with the necessary information for the safe and effective use of this compound in research and development settings.

Physicochemical Properties

This compound is a solid organic compound notable for its substituted biphenyl structure, which serves as a versatile scaffold in organic synthesis. A summary of its key physical and chemical properties is presented below.[1][2][3]

PropertyDataReference
Molecular Formula C₁₄H₁₂I₂[2][3]
Molecular Weight 434.05 g/mol [1][2][4]
CAS Number 69571-02-4[1][4]
Appearance Solid[1]
Melting Point 95-100 °C[1]
InChI Key WHFMNDMHTIOIMS-UHFFFAOYSA-N[1][2][3]

Chemical Safety and Hazard Information

The safe handling of this compound is paramount. The compound is classified with specific hazards under the Globally Harmonized System (GHS).[2][4] All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) before handling this chemical.

GHS Hazard Summary
Hazard ClassCodeStatement
Serious Eye Damage H318Causes serious eye damage.[2][4]
Hazardous to the Aquatic Environment, Acute H400Very toxic to aquatic life.[2]
Hazardous to the Aquatic Environment, Chronic H410Very toxic to aquatic life with long lasting effects.[2][4]
Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to safety is crucial when working with this and similar chemical reagents. The following diagram illustrates the logical workflow for safe chemical handling.

SafetyHandlingWorkflow cluster_prep Preparation cluster_exp Execution cluster_post Post-Experiment sds Review Safety Data Sheet (SDS) assess Assess Specific Risks for Experiment sds->assess ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe setup Prepare Engineering Controls (Fume Hood, Ventilated Area) ppe->setup handle Handle Chemical Reagent setup->handle emergency Emergency? (Spill/Exposure) handle->emergency waste Segregate & Dispose of Hazardous Waste decon Decontaminate Work Area & Glassware waste->decon emergency->waste No emergency_proc Follow Emergency Procedures (First Aid, Spill Kit) emergency->emergency_proc Yes emergency_proc->decon SuzukiCouplingWorkflow start Reactants: - this compound - Arylboronic Acid (2.2 equiv.) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) reaction Reaction Setup: - Add reactants to solvent (e.g., Toluene/H₂O) - Degas with N₂ or Ar - Heat under inert atmosphere start->reaction workup Workup: - Cool to room temperature - Phase separation - Extract aqueous layer with organic solvent reaction->workup purification Purification: - Dry combined organic layers - Concentrate via rotary evaporation - Purify by column chromatography workup->purification product Final Product: Tetra-aryl Biphenyl Derivative purification->product

References

Commercial Availability and Technical Guide for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of the chemical compound 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Introduction

This compound is a halogenated aromatic compound with a biphenyl backbone. The presence of two iodine atoms at the para positions and two methyl groups at the ortho positions of the biphenyl structure makes it a versatile building block in organic synthesis. The iodine moieties can readily participate in various cross-coupling reactions, such as Suzuki and Ullmann couplings, allowing for the construction of more complex molecular architectures. The methyl groups provide steric hindrance that can influence the conformation and properties of the resulting molecules. These structural features make this compound a compound of interest for applications in medicinal chemistry, polymer science, and the development of liquid crystals.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The typical purity and available quantities vary among suppliers. Researchers are advised to consult the suppliers' websites for the most up-to-date information on pricing and availability.

SupplierCAS NumberMolecular WeightPurityAdditional Information
Fisher Scientific 69571-02-4434.05 g/mol -Catalog number and pricing available upon login to their website.[1]
BLD Pharm 69571-02-4434.05 g/mol -Storage recommendations: Keep in a dark place, sealed in dry, room temperature.[2]
Sigma-Aldrich 69571-02-4434.05 g/mol 97%Physical form: solid; Melting point: 95-100 °C.[3][4]
TCI America 69571-02-4--Available in 1-gram quantities; for professional research and industrial use only.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning chemical reactions and for the safe handling and storage of the compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂I₂PubChem[2][6]
Molecular Weight 434.05 g/mol PubChem[2][6]
Appearance SolidSigma-Aldrich[4]
Melting Point 95-100 °CSigma-Aldrich[4]
CAS Number 69571-02-4PubChem[2][6]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Ullmann Coupling

A potential synthetic approach involves the Ullmann coupling of 4-iodo-2-methylaniline. This would first require the diazotization of the amine, followed by a Sandmeyer-type reaction to introduce the second iodine atom, and then a copper-catalyzed coupling.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-Iodo-2-methylaniline B Diazonium Salt A->B  NaNO₂, HCl   C 1,4-Diiodo-2-methylbenzene B->C  KI   D This compound C->D  Cu, heat (Ullmann Coupling)  

Caption: Proposed synthesis of this compound.

Disclaimer: This is a proposed pathway and would require experimental optimization.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in various fields of chemical synthesis.

Organic Synthesis

The diiodo functionality of this biphenyl derivative makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. For instance, the related compound 4,4'-diiodobiphenyl has been successfully used in carbonylative Suzuki coupling reactions to synthesize biphenyl-4,4'-diyl bis(phenyl-methanone).[7] This suggests that this compound could be similarly employed to create novel, sterically hindered biphenyl derivatives with potential applications in materials science and medicinal chemistry.

Suzuki_Coupling A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Substituted Biphenyl Derivative C->D

Caption: General scheme for Suzuki coupling using the target molecule.

Materials Science: Liquid Crystals and Polymers

Biphenyl derivatives are known to be key components in the synthesis of liquid crystals and high-performance polymers.[8][9] The rigid biphenyl core is a common mesogenic unit that helps in the formation of liquid crystalline phases. The diiodo functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques, potentially leading to materials with unique thermal and optical properties. For example, other biphenyl derivatives like 4,4'-dihydroxybiphenyl are used as monomers in the synthesis of polyesters and other polymers.[8] While specific examples utilizing this compound were not found, its structure suggests it could serve as a valuable monomer for creating novel polymers and liquid crystalline materials.

Drug Discovery

Biphenyl moieties are present in a number of pharmacologically active molecules. The ability to functionalize the 4,4'-positions of the biphenyl scaffold through cross-coupling reactions makes this compound an attractive starting material for the synthesis of potential drug candidates. The introduction of various substituents can lead to the exploration of a wide chemical space in the search for new therapeutic agents.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H318: Causes serious eye damage.

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential in organic synthesis, materials science, and drug discovery. Its diiodo functionality allows for facile derivatization through cross-coupling reactions, enabling the synthesis of a wide range of novel compounds. While a detailed, optimized synthesis protocol is not yet published, plausible synthetic routes can be designed based on established methodologies. Further research into the applications of this compound is warranted to fully explore its potential in creating new materials and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of complex biaryl and polyaryl structures, which are of significant interest in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. This compound serves as an excellent substrate for double Suzuki couplings, allowing for the symmetrical or asymmetrical introduction of two new aryl or heteroaryl groups. The resulting tetra-substituted biphenyl scaffolds are prevalent in the development of novel therapeutics, organic light-emitting diodes (OLEDs), and advanced polymers.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize typical reaction parameters and conditions for Suzuki coupling reactions involving aryl iodides. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Reagents and Stoichiometry for Double Suzuki Coupling

ReagentStoichiometry (equiv.)Notes
This compound1.0Limiting reagent.
Arylboronic Acid/Ester2.2 - 3.0A slight to moderate excess is typically used to drive the reaction to completion.
Palladium Catalyst0.01 - 0.05 (1-5 mol%)See Table 2 for examples.
Ligand (if required)0.02 - 0.10 (2-10 mol%)Dependent on the choice of palladium precursor.
Base2.0 - 4.0See Table 3 for examples.

Table 2: Common Palladium Catalysts and Ligands

Palladium PrecursorLigandTypical Loading (mol%)
Pd(PPh₃)₄None (pre-ligated)2 - 5
Pd₂(dba)₃XPhos, SPhos, P(t-Bu)₃1 - 3 (Pd), 2 - 6 (Ligand)
Pd(OAc)₂PPh₃, PCy₃2 - 5 (Pd), 4 - 10 (Ligand)
PdCl₂(dppf)None (pre-ligated)3 - 5

Table 3: Common Bases and Solvents

BaseSolvent SystemTypical Temperature (°C)
K₃PO₄Dioxane/H₂O, Toluene/H₂O, DMF80 - 120
K₂CO₃Toluene/H₂O, Ethanol/H₂O, Acetonitrile/H₂O80 - 100
Cs₂CO₃Dioxane, THF, Toluene80 - 110
Na₂CO₃DMF/H₂O, Toluene/Ethanol/H₂O85 - 100

Experimental Protocols

The following are generalized protocols for a double Suzuki coupling reaction using this compound. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for different arylboronic acids.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd₂(dba)₃ with a Ligand

Materials:

  • This compound

  • Arylboronic acid pinacol ester (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid pinacol ester (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).[1]

  • Seal the vial and purge with argon for 10 minutes.

  • Add 1,4-dioxane (3 mL) and water (0.5 mL) via syringe.[1]

  • Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.[1] Alternatively, the reaction can be heated conventionally at 100 °C for 8-16 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I (4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation diaryl_pd Ar-Pd(II)L₂-R transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Combine Reactants: This compound, Boronic Acid, Base inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_solvent Add Solvent and Water inert_atm->add_solvent add_catalyst Add Palladium Catalyst and Ligand add_solvent->add_catalyst reaction Heat Reaction Mixture (Conventional or Microwave) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

References

Use of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl as a monomer in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Polymerization of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Introduction

This compound is a halogenated aromatic monomer that holds potential for the synthesis of novel polymers. The presence of two iodine atoms at the 4 and 4' positions allows for the formation of a linear polymer chain through various cross-coupling reactions. The methyl groups at the 2 and 2' positions introduce a non-coplanar twist in the biphenyl unit, which can influence the solubility and thermal properties of the resulting polymer. This document provides an overview of the potential polymerization methods for this monomer and outlines a general experimental protocol based on established organometallic cross-coupling reactions.

Polymers derived from this compound are expected to be poly(2,2'-dimethyl-1,1'-biphenyl-4,4'-diyl), a type of polyphenylene. Such polymers are of interest for applications in high-performance plastics, organic electronics, and advanced materials due to their rigid backbone, thermal stability, and potential for further functionalization.

Polymerization Mechanisms

The polymerization of this compound can be achieved through several metal-catalyzed cross-coupling reactions that are effective for forming carbon-carbon bonds between aryl halides. The most common and suitable methods include Yamamoto coupling, Ullmann coupling, and Suzuki polycondensation.

  • Yamamoto Coupling: This method involves the dehalogenative polycondensation of aryl dihalides using a zero-valent nickel complex as the catalyst. It is a powerful tool for synthesizing a wide range of π-conjugated polymers.

  • Ullmann Reaction: The classic Ullmann reaction utilizes copper powder or copper salts at elevated temperatures to couple aryl halides. While effective, it often requires harsh reaction conditions. Modern modifications of the Ullmann reaction may offer milder alternatives.

  • Suzuki Polycondensation: This palladium-catalyzed cross-coupling reaction between an aryl dihalide and an aryl diboronic acid or ester is a versatile and widely used method for polymer synthesis, known for its mild reaction conditions and high functional group tolerance. To employ this method, the diiodo monomer would need to be coupled with a biphenyl diboronic acid or a similar comonomer.

The selection of the polymerization method will significantly impact the properties of the resulting polymer, such as molecular weight, polydispersity, and end-group functionality.

Experimental Protocols

Protocol 1: Polymerization via Yamamoto Coupling

This protocol describes a general procedure for the nickel-catalyzed homocoupling of this compound.

Materials:

  • This compound (monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)

  • 2,2'-Bipyridine (ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl)

Procedure:

  • Reactor Setup: In a glovebox, charge a dry Schlenk flask with Ni(COD)₂ and 2,2'-bipyridine.

  • Solvent Addition: Add anhydrous DMF and toluene to the flask. The mixture should turn into a deep-red or violet solution, indicating the formation of the active Ni(0) complex.

  • Monomer Addition: Dissolve the this compound monomer in anhydrous toluene and add it to the catalyst mixture.

  • Polymerization: Heat the reaction mixture to 80°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a stirred excess of methanol containing a small amount of concentrated HCl. This will precipitate the polymer.

  • Purification: Collect the polymer by filtration. Wash the precipitate extensively with methanol and then with hot water to remove any residual catalyst and salts.

  • Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

The resulting polymer, poly(2,2'-dimethyl-1,1'-biphenyl-4,4'-diyl), can be characterized by standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the polymerization of this compound based on typical results for similar systems. Actual results may vary.

ParameterValue
Monomer Concentration0.1 - 0.5 M
Catalyst Loading1 - 5 mol%
Ligand-to-Catalyst Ratio1:1 to 2:1
Reaction Temperature80 - 120 °C
Reaction Time24 - 72 hours
Polymer Yield70 - 95%
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)150 - 250 °C
Decomposition Temperature (TGA, 5% loss)> 400 °C

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a polymer from this compound.

G Monomer 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Polymerization Yamamoto Coupling (Heat, Inert Atmosphere) Monomer->Polymerization Catalyst Ni(0) Complex (e.g., Ni(COD)₂ + Bipyridine) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., DMF/Toluene) Solvent->Polymerization Precipitation Precipitation (Methanol/HCl) Polymerization->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Vacuum Oven Purification->Drying Polymer Poly(2,2'-dimethyl-1,1'- biphenyl-4,4'-diyl) Drying->Polymer Characterization Characterization Polymer->Characterization NMR NMR Characterization->NMR GPC GPC Characterization->GPC TGA TGA Characterization->TGA DSC DSC Characterization->DSC

Caption: General workflow for the synthesis and characterization of poly(2,2'-dimethyl-1,1'-biphenyl-4,4'-diyl).

Signaling Pathway for Polymer Application (Conceptual)

Polymers with rigid backbones are often investigated for their potential in sensing applications. The following conceptual diagram illustrates how a polymer derived from this compound could potentially be used in a fluorescence-based sensor.

G Analyte Analyte Binding Binding Event Analyte->Binding Polymer Functionalized Polymer Polymer->Binding Conformation Conformational Change Binding->Conformation Fluorescence Fluorescence Quenching/ Enhancement Conformation->Fluorescence Signal Optical Signal Fluorescence->Signal Detection Detector Signal->Detection

Caption: Conceptual signaling pathway for a fluorescence-based sensor using a functionalized polyphenylene.

Disclaimer: The provided protocols and data are based on general knowledge of polymerization chemistry and are intended for informational purposes only. Researchers should conduct a thorough literature search for the most up-to-date and specific procedures and perform appropriate risk assessments before conducting any experiments.

Application Notes & Protocols: Synthesis of Novel Ligands from 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is a highly versatile scaffold for the synthesis of novel ligands.[1] Its key structural features—an axially chiral biphenyl backbone due to steric hindrance from the 2,2'-dimethyl groups and two reactive carbon-iodine bonds at the 4 and 4' positions—make it an ideal starting material for creating a diverse range of bidentate ligands. These ligands are of significant interest in the development of catalysts for asymmetric synthesis, advanced materials, and as key intermediates for pharmaceuticals.[2][3]

The functionalization of the 4,4'-diiodo scaffold is readily achieved through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bonds allows for efficient bond formation under relatively mild conditions.[4] This document provides detailed protocols for three key transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for C-C (alkyne) bond formation, and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic Pathways Overview

The this compound core can be functionalized to produce a variety of ligand classes. By selecting the appropriate cross-coupling reaction, researchers can synthesize ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst, Base product_suzuki 4,4'-Diaryl-2,2'-dimethyl-1,1'-biphenyl (Biaryl Ligands) suzuki->product_suzuki product_sonogashira 4,4'-Bis(alkynyl)-2,2'-dimethyl-1,1'-biphenyl (Alkynyl Ligands) sonogashira->product_sonogashira product_buchwald 4,4'-Diamino-2,2'-dimethyl-1,1'-biphenyl (Diamine Ligands) buchwald->product_buchwald

Caption: Synthetic routes from this compound.

General Experimental Workflow

The following workflow is applicable to all the palladium-catalyzed cross-coupling reactions described in this document. Proper adherence to inert atmosphere techniques is critical for achieving high yields and preventing catalyst degradation.

G setup 1. Reaction Setup - Flame-dry Schlenk flask. - Add starting material, catalyst, ligand, and base. - Evacuate and backfill with inert gas (Ar or N₂). reagents 2. Reagent Addition - Add degassed solvent(s). - Add coupling partner (e.g., boronic acid, alkyne, amine) via syringe. setup->reagents reaction 3. Reaction - Stir at specified temperature. - Monitor progress via TLC or GC-MS. reagents->reaction workup 4. Work-up - Cool to room temperature. - Quench reaction. - Perform aqueous extraction. reaction->workup purify 5. Purification - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purify

Caption: General workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

This protocol details the synthesis of 4,4'-diaryl-2,2'-dimethyl-1,1'-biphenyl derivatives. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[5][6] Due to the presence of two iodide groups, double coupling is often favored even with an excess of the diiodo compound.[7]

Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-I L₂ pd0->pd2_ox Ar-I pd2_trans Ar-Pd(II)-Ar' L₂ pd2_ox->pd2_trans Ar'-B(OR)₂ pd2_trans->pd0 Ar-Ar' red_elim_label Reductive Elimination ox_add_label Oxidative Addition transmetal_label Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Methodology

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (4.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-4 mol%) and a phosphine ligand (e.g., PPh₃, 8-16 mol%).[5]

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).

  • Reaction : Heat the mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate or diethyl ether. Wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O1001295
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Dioxane/H₂O1001292
34-Cyanophenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Dioxane/H₂O1001288
Table based on representative data for analogous aryl dihalides.[8] Actual yields may vary and optimization is recommended.

Protocol 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

This protocol describes the synthesis of 4,4'-bis(alkynyl)-2,2'-dimethyl-1,1'-biphenyl derivatives. The Sonogashira coupling is a highly efficient method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[9][10][11]

Catalytic Cycle

G Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-I L₂ pd0->pd2_ox Ar-I pd2_trans Ar-Pd(II)-C≡CR L₂ pd2_ox->pd2_trans pd2_trans->pd0 Ar-C≡CR red_elim_label Reductive Elimination cu_cycle Cu(I)-C≡CR cu_cycle->pd2_trans ox_add_label Oxidative Addition transmetal_label Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[11]

Methodology

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).[11]

  • Solvent and Reagents : Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (4.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (2.2-2.5 equiv.) dropwise to the stirred solution via syringe.

  • Reaction : Stir the reaction mixture at room temperature or heat gently (typically 40-60 °C) for 4-24 hours. Monitor the reaction's progress by TLC.[10]

  • Work-up : Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2.5) / CuI (5)Et₃NTHFRT2495
21-OctynePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHF651681
3TrimethylsilylacetylenePd(OAc)₂ (2.5) / XPhos (5)Cs₂CO₃1,4-Dioxane1001892
Table based on representative data for analogous diiodoaromatic compounds.[11] Actual yields may vary and optimization is recommended.

Protocol 3: Buchwald-Hartwig Amination for C–N Bond Formation

This protocol is for the synthesis of 4,4'-bis(amino)-2,2'-dimethyl-1,1'-biphenyl derivatives. The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[12][13] The choice of ligand is critical for achieving high efficiency.[14]

Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_ox Ar-Pd(II)-I L pd0->pd2_ox Ar-I pd2_amine [Ar-Pd(II)-NHR₂ L]⁺ pd2_ox->pd2_amine R₂NH, Base pd2_amine->pd0 Ar-NR₂ red_elim_label Reductive Elimination ox_add_label Oxidative Addition amine_coord_label Amine Coordination & Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[14]

Methodology

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube or microwave vial with this compound (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 2.5 equiv.).[12][14]

  • Reagent Addition : Add the primary or secondary amine (2.1-2.5 equiv.) and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction : Seal the vessel and heat the reaction mixture. Temperatures can range from 70 °C to 150 °C, depending on the reactivity of the amine. Microwave irradiation can significantly shorten reaction times.[14] Monitor the reaction by TLC or GC-MS.

  • Work-up : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography over silica gel or by recrystallization.

Representative Data

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1MorpholinePd₂(dba)₃ (5)XPhos (10)NaOtBuToluene150 (µW)30 min~85-94
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10018 h~80-90
3DibenzylaminePd₂(dba)₃ (5)XPhos (10)NaOtBuToluene150 (µW)30 min~90
Table based on representative data for analogous aryl dihalides.[14] Actual yields may vary and optimization is recommended.

References

Application Notes and Protocols: 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl as a key monomer in the synthesis of high-performance polymers for organic electronic applications. This document details synthetic protocols, summarizes key material properties, and outlines their potential in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Introduction

This compound is a versatile building block for the synthesis of conjugated polymers. The presence of two iodine atoms at the 4 and 4' positions allows for various cross-coupling polymerization reactions, leading to the formation of a rigid polymer backbone. The methyl groups at the 2 and 2' positions introduce a twist in the biphenyl unit, which can enhance the solubility of the resulting polymers and influence their solid-state packing, both of which are critical factors for device performance in organic electronics.

Polymers derived from this monomer, such as poly(2,2'-dimethyl-4,4'-biphenylene), are being explored for their potential as hole-transporting materials (HTMs) in OLEDs and as the active semiconductor layer in OFETs. The rigid biphenyl backbone provides good thermal stability and the potential for efficient charge transport.

Key Applications in Organic Electronics

Materials synthesized using this compound are primarily targeted for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of the hole-transporting layer (HTL), these polymers facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, contributing to improved device efficiency and stability.

  • Organic Field-Effect Transistors (OFETs): In OFETs, these materials can function as the active semiconductor layer, where their ability to transport charge carriers is modulated by an applied gate voltage. The performance of such devices is highly dependent on the molecular ordering and charge carrier mobility of the polymer.

Synthetic Methodologies

The primary methods for polymerizing this compound are transition-metal-catalyzed cross-coupling reactions. The choice of polymerization technique can significantly impact the molecular weight, polydispersity, and ultimately the electronic properties of the resulting polymer.

Yamamoto-Type Homocoupling

Yamamoto coupling is a dehalogenative polycondensation that is particularly effective for the homopolymerization of dihaloaromatic monomers. This method utilizes a nickel(0) complex, typically generated in situ, to couple the monomer units.

Experimental Protocol: Synthesis of Poly(2,2'-dimethyl-4,4'-biphenylene) via Yamamoto Coupling

This protocol describes the synthesis of the homopolymer from this compound.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a mixture of anhydrous DMF and anhydrous toluene.

  • In a separate flask, prepare the nickel(0) catalyst by adding bis(1,5-cyclooctadiene)nickel(0) (2.0 eq) and 2,2'-bipyridyl (2.0 eq) to anhydrous DMF. Stir until a deep-colored solution is formed, indicating the formation of the Ni(0) complex.

  • Transfer the catalyst solution to the monomer solution via cannula.

  • Heat the reaction mixture to 80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer.

  • Filter the polymer and wash it sequentially with methanol and water to remove any remaining catalyst and salts.

  • The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., acetone or methanol) to remove low molecular weight oligomers.

  • Dry the polymer under vacuum at 60-80 °C to a constant weight.

Quantitative Data Summary: Poly(2,2'-dimethyl-4,4'-biphenylene) via Yamamoto Coupling

PropertyValue
Number-Average Molecular Weight (Mn)15 - 30 kDa
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)> 200 °C
Decomposition Temperature (TGA, 5% wt. loss)> 400 °C

Note: The exact values can vary depending on the specific reaction conditions and purification methods.

Yamamoto_Coupling_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl in DMF/Toluene Reaction Combine and Heat (80°C, 24-48h) Monomer->Reaction Catalyst Ni(COD)₂ + bpy in DMF Catalyst->Reaction Precipitation Precipitate in Methanol/HCl Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Soxhlet Extraction Filtration->Purification Drying Vacuum Dry Purification->Drying Final_Polymer Poly(2,2'-dimethyl- 4,4'-biphenylene) Drying->Final_Polymer

Caption: Workflow for Yamamoto Homocoupling.
Suzuki-Miyaura Polycondensation

Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. For polymerization, this compound can be reacted with a diboronic acid or diboronic ester comonomer. This allows for the synthesis of a wide range of copolymers with tunable electronic and physical properties.

Experimental Protocol: Synthesis of a Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes the copolymerization of this compound with a generic aryldiboronic acid.

Materials:

  • This compound

  • Aryldiboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Phase-transfer catalyst (e.g., Aliquat 336), if needed

  • Methanol

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the aryldiboronic acid (1.0 eq), the palladium catalyst (1-5 mol%), and the solvent.

  • If a phase-transfer catalyst is used, add it to the mixture.

  • Degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Add the degassed aqueous base solution to the reaction mixture.

  • Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the reaction by taking small aliquots and analyzing them by a suitable technique (e.g., GPC) to follow the increase in molecular weight.

  • After completion, cool the reaction to room temperature and pour it into methanol to precipitate the copolymer.

  • Filter the precipitate, wash with water and methanol, and then redissolve it in a suitable solvent like chloroform or THF.

  • Reprecipitate the copolymer by adding the solution to a non-solvent like methanol.

  • Filter and dry the purified copolymer under vacuum.

Quantitative Data Summary: Biphenyl-based Copolymers via Suzuki Coupling

PropertyTypical Value Range
Number-Average Molecular Weight (Mn)10 - 50 kDa
Polydispersity Index (PDI)1.5 - 3.0
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.8 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.8 eV
Hole Mobility (OFET)10⁻⁵ to 10⁻³ cm²/Vs

Note: The properties are highly dependent on the comonomer used.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Work-up & Purification Diiodo 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Reaction Combine in Solvent, Degas, and Reflux (24-72h) Diiodo->Reaction Diboronic Aryldiboronic Acid Diboronic->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Aqueous Base Base->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Reprecipitation Redissolve and Reprecipitate Precipitation->Reprecipitation Drying Vacuum Dry Reprecipitation->Drying Final_Copolymer Biphenyl-based Copolymer Drying->Final_Copolymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Characterization of Synthesized Materials

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships and to evaluate their potential for electronic applications.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and purity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

  • UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including the absorption and emission spectra, and to estimate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Device Fabrication and Performance

The ultimate test for these materials is their performance in electronic devices.

OFET Fabrication (Typical Bottom-Gate, Top-Contact Architecture):

  • A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and gate dielectric, respectively.

  • The polymer semiconductor is deposited onto the SiO₂ surface, typically by spin-coating from a solution.

  • The film is then annealed to improve molecular ordering.

  • Source and drain electrodes (e.g., gold) are deposited on top of the polymer film through a shadow mask.

OLED Fabrication (Simplified Multilayer Structure):

  • A patterned indium tin oxide (ITO) coated glass substrate is used as the transparent anode.

  • A hole-injection layer (HIL) is often deposited on the ITO.

  • The polymer synthesized from this compound (as the HTL) is spin-coated on top of the HIL.

  • An emissive layer (EML) is then deposited.

  • An electron-transporting layer (ETL) and a cathode (e.g., Ca/Al or LiF/Al) are sequentially evaporated on top to complete the device.

Expected Performance Metrics:

  • OFETs: Hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs are expected, with on/off current ratios greater than 10⁴.

  • OLEDs: When used as an HTL, these polymers can contribute to devices with external quantum efficiencies (EQEs) of several percent, depending on the emissive layer and overall device architecture.

Conclusion

This compound is a valuable monomer for the synthesis of novel conjugated polymers for organic electronics. Through established polymerization techniques such as Yamamoto and Suzuki-Miyaura coupling, polymers with desirable thermal, optical, and electronic properties can be obtained. The protocols and data presented in these application notes serve as a starting point for researchers to explore the potential of this building block in the development of next-generation organic electronic devices. Further optimization of synthetic conditions and device architectures is expected to lead to even higher performance materials and devices.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This versatile building block is a valuable precursor in the synthesis of complex organic molecules, finding applications in the development of novel pharmaceuticals, functional materials, and chiral ligands. The presence of two reactive iodine atoms allows for sequential or double cross-coupling reactions, enabling the construction of extended biphenyl systems and diverse molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the way complex molecules are constructed, with significant impact on the pharmaceutical and materials science industries. This compound serves as an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond. The methyl groups in the 2 and 2' positions introduce a degree of steric hindrance that can influence the regioselectivity and atropisomerism of the resulting products, making it a valuable tool for the synthesis of chiral ligands and complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product Substituted Biphenyl catalyst->product Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product Alkynyl-substituted Biphenyl catalyst->product Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product Styrenyl-substituted Biphenyl catalyst->product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R₂NH reactant2->catalyst product Amino-substituted Biphenyl catalyst->product Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants, Catalyst, Ligand, and Base in a dry flask B Evacuate and backfill with inert gas A->B C Add anhydrous solvent B->C D Heat and stir for specified time C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F G Aqueous workup (Quench and Extract) F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, MS, etc.) Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) PdII->Transmetal R'-M or Alkene Intermediate R-Pd(II)-R'(L)₂ Transmetal->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Application Notes and Protocols for Sonogashira Coupling with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing for milder reaction conditions and higher yields compared to their bromide or chloride counterparts.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl with various terminal alkynes. The steric hindrance introduced by the methyl groups at the 2 and 2' positions of the biphenyl backbone presents a unique challenge, necessitating careful optimization of reaction conditions to achieve high yields and selectivity. The resulting 4,4'-dialkynyl-2,2'-dimethyl-1,1'-biphenyl derivatives are valuable building blocks for the synthesis of complex molecular architectures, including chiral ligands, molecular wires, and conjugated polymers.

Reaction Principle and Key Considerations

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is typically employed to deprotonate the terminal alkyne and neutralize the hydrogen iodide generated during the reaction.

Key Considerations for this compound:

  • Steric Hindrance: The methyl groups ortho to the iodine atoms can sterically hinder the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition. The choice of a less bulky phosphine ligand or a ligand that promotes the formation of a more accessible catalytic species can be crucial.

  • Double Coupling: As a diiodo-substrate, both mono- and di-alkynylated products can be formed. Reaction stoichiometry, temperature, and time can be controlled to favor the desired product. For the synthesis of the disubstituted product, an excess of the terminal alkyne and longer reaction times are generally required.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and deactivation of the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.

Data Presentation: Sonogashira Coupling of this compound

The following table summarizes typical experimental conditions and yields for the double Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)-TEAToluene/THF (2:1)802485
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (4)CuI (8)PPh₃ (8)DIPADMF701892
31-HexynePd(OAc)₂ (3)CuI (6)P(o-tol)₃ (6)Et₃NTHF652478
44-EthynylanisolePd(PPh₃)₄ (5)CuI (10)-TEAToluene902088

Experimental Protocols

General Protocol for Double Sonogashira Coupling

This protocol describes a general procedure for the synthesis of 4,4'-bis(alkynyl)-2,2'-dimethyl-1,1'-biphenyls.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, P(o-tol)₃)

  • Anhydrous amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide. If a solid phosphine ligand is used, it should also be added at this stage.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe, followed by the anhydrous amine base.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,4'-bis(alkynyl)-2,2'-dimethyl-1,1'-biphenyl.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalysts to Flask B 2. Establish Inert Atmosphere A->B C 3. Add Solvent & Base B->C D 4. Add Terminal Alkyne C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool & Dilute F->G H 8. Filter G->H I 9. Aqueous Wash H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-I(L₂) Pd0->Pd_add Oxidative Addition (Ar-I) Pd_trans Ar-Pd(II)-C≡CR(L₂) Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Product Ar-C≡CR Pd_trans->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_add Alkyne H-C≡CR Alkyne->Cu_acetylide + Base Base Base

Caption: Catalytic cycle of the Sonogashira coupling.

Application Notes and Protocols for the Derivatization of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This versatile building block serves as a key starting material for the synthesis of various pharmaceutical intermediates, leveraging its two reactive iodine atoms for the construction of complex molecular architectures. The protocols outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

This compound is a valuable bifunctional aromatic compound. The presence of two iodine atoms at the 4 and 4' positions allows for sequential or double derivatization, enabling the synthesis of a wide array of substituted biphenyls. The methyl groups at the 2 and 2' positions provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the final products. This unique structural feature is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

The derivatization of this diiodo-biphenyl core is particularly relevant for the synthesis of pharmaceutical intermediates for drugs such as the fungicide Boscalid and angiotensin II receptor blockers like Telmisartan. These drugs feature a substituted biphenyl scaffold, which can be efficiently constructed using the cross-coupling methodologies described in this document.

Key Derivatization Reactions

The two iodine atoms on the biphenyl core are amenable to a variety of cross-coupling reactions. The following sections detail the protocols for three of the most powerful and widely used transformations in pharmaceutical synthesis.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

3.1. Suzuki-Miyaura Coupling: Synthesis of a Biaryl Intermediate

This protocol describes the mono-arylation of this compound with a substituted phenylboronic acid, a key step in the synthesis of analogues of Boscalid.

dot

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) reaction_setup Reaction Setup: - Add reagents to dry flask - Purge with inert gas - Add anhydrous solvent (e.g., Toluene/Water) reagents->reaction_setup 1. heating Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS reaction_setup->heating 2. workup Work-up: - Cool to room temperature - Aqueous work-up - Extract with organic solvent heating->workup 3. purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. product Product: 4-Iodo-4'-aryl-2,2'-dimethyl-1,1'-biphenyl purification->product 5. Sonogashira_Workflow reagents Reactants: - this compound - Terminal Alkyne - Pd Catalyst (e.g., PdCl2(PPh3)2) - CuI (co-catalyst) - Base (e.g., Triethylamine) reaction_setup Reaction Setup: - Add reagents to dry flask - Purge with inert gas - Add anhydrous solvent (e.g., THF) reagents->reaction_setup 1. addition Addition: - Add terminal alkyne dropwise reaction_setup->addition 2. reaction Reaction: - Stir at room temperature to 50 °C - Monitor by TLC/GC-MS addition->reaction 3. workup Work-up: - Quench with NH4Cl (aq) - Extract with organic solvent reaction->workup 4. purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 5. product Product: 4-Iodo-4'-alkynyl-2,2'-dimethyl-1,1'-biphenyl purification->product 6. Buchwald_Hartwig_Workflow reagents Reactants: - this compound - Amine - Pd Pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) reaction_setup Reaction Setup: - Add Pd pre-catalyst, ligand, and base to dry flask - Purge with inert gas - Add anhydrous solvent (e.g., Toluene) reagents->reaction_setup 1. addition Addition: - Add diiodo-biphenyl and amine reaction_setup->addition 2. reaction Reaction: - Heat to 80-110 °C - Monitor by LC-MS addition->reaction 3. workup Work-up: - Cool to room temperature - Quench with water - Extract with organic solvent reaction->workup 4. purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 5. product Product: 4-Iodo-4'-amino-2,2'-dimethyl-1,1'-biphenyl purification->product 6. Derivatization_Pathway cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_intermediates Pharmaceutical Intermediates start This compound suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald biaryl Biaryl Intermediates (e.g., for Boscalid analogues) suzuki->biaryl alkynyl Alkynyl-Biphenyl Intermediates sonogashira->alkynyl amino Amino-Biphenyl Intermediates (e.g., for Telmisartan analogues) buchwald->amino

Application Notes and Protocols for Stille Coupling Reactions Involving 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in Stille coupling reactions. This versatile building block allows for the synthesis of a variety of functionalized 2,2'-dimethylbiphenyl derivatives, which are of significant interest in materials science and as precursors for pharmaceutical compounds.

Introduction to Stille Coupling

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] This reaction is widely employed in organic synthesis due to its tolerance of a broad range of functional groups, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[3][4] However, it is crucial to handle organotin compounds with care due to their toxicity.[1]

The general scheme for a Stille coupling reaction is as follows:

R¹-X + R²-Sn(Alkyl)₃ --(Pd catalyst)--> R¹-R² + X-Sn(Alkyl)₃

Where:

  • R¹-X : Organic halide or pseudohalide (in this case, this compound)

  • R²-Sn(Alkyl)₃ : Organostannane reagent

  • Pd catalyst : A palladium(0) complex, often generated in situ.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.[5]

  • Transmetalation: The organostannane (R²-Sn(Alkyl)₃) transfers the R² group to the palladium complex, with the concurrent departure of the tin halide. This is often the rate-determining step of the cycle.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_products Products Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Lₙ-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)Lₙ-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnR₃) Byproduct X-SnR₃ PdII_RX->Byproduct PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Applications in Material Science and Drug Development

The Stille coupling reaction utilizing this compound is a valuable tool for the synthesis of conjugated polymers and other advanced materials. The resulting 4,4'-disubstituted-2,2'-dimethyl-1,1'-biphenyl scaffolds can be incorporated into polymer backbones to tune their electronic and photophysical properties for applications in organic electronics.

While direct applications in drug development are less commonly reported for this specific starting material, the biphenyl motif is a well-recognized privileged structure in medicinal chemistry. The functionalized biphenyls synthesized via this method can serve as key intermediates for the preparation of more complex molecules with potential biological activity.

Experimental Protocols

The following section provides detailed experimental protocols for Stille coupling reactions. It is important to note that reaction conditions, including catalyst, ligand, solvent, and temperature, may require optimization for specific substrates to achieve optimal yields.

General Considerations
  • Inert Atmosphere: Stille coupling reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

  • Dry Solvents: Anhydrous solvents are crucial for the success of the reaction.

  • Reagent Purity: The purity of the organostannane reagent and the diiodo-biphenyl substrate is critical for achieving high yields and minimizing side reactions.

  • Toxicity: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. All tin-containing waste must be disposed of according to institutional safety guidelines.

Protocol 1: General Procedure for Stille Coupling of an Aryl Halide with an Organostannane

This protocol provides a general framework for a Stille coupling reaction.

Materials:

  • Aryl halide (e.g., this compound)

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Additives (optional, e.g., CuI, LiCl)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, organostannane, palladium catalyst, and any ligand or additive.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC/MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine. To remove tin byproducts, washing with a saturated aqueous solution of potassium fluoride (KF) or filtering through a short plug of silica gel treated with triethylamine can be effective.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Aryl IodideAryl-SnBu₃Pd(PPh₃)₄ (2-5)-Toluene11012-2470-95
2Aryl IodideVinyl-SnBu₃Pd₂(dba)₃ (1-2)P(o-tol)₃ (4-8)DMF80-1008-1675-90
3Aryl IodideAlkynyl-SnBu₃Pd(PPh₃)₄ (5)-Dioxane906-1280-98

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a Stille coupling experiment.

Stille_Workflow start Start setup Assemble and Flame-Dry Reaction Vessel start->setup reagents Add Reactants, Catalyst, and Solvent under Inert Gas setup->reagents degas Degas Reaction Mixture reagents->degas reaction Heat and Stir Reaction degas->reaction workup Reaction Work-up: Quenching, Extraction, Washing reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a Stille coupling reaction.

References

Application Notes and Protocols for the Negishi Coupling of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, offering broad functional group tolerance and high efficiency.[1][2][3][4] This application note provides a detailed, step-by-step guide for the palladium-catalyzed Negishi coupling of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl with an organozinc reagent. The steric hindrance imposed by the 2,2'-dimethyl substitution on the biphenyl core presents a synthetic challenge, often requiring carefully optimized reaction conditions, including the use of specialized catalysts and ligands to achieve high yields.[1][5] This protocol is designed to be a reliable starting point for researchers working on the synthesis of complex biaryl compounds.

Data Presentation

The following table summarizes typical quantitative data for the Negishi coupling of this compound with various organozinc reagents under optimized conditions. These values are representative and may vary based on the specific organozinc reagent and reaction scale.

EntryOrganozinc Reagent (R-ZnBr)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Ethylzinc bromidePd(OAc)₂ (2 mol%) / SPhos (4 mol%)THF601285
2Phenylzinc bromidePd₂(dba)₃ (1 mol%) / XPhos (2 mol%)Dioxane801878
3Isopropylzinc bromidePd-PEPPSI-IPr (3 mol%)THF/NMP (10:1)702472
4Vinylzinc bromidePd(PPh₃)₄ (5 mol%)DMF501092

Experimental Protocols

This section details the necessary protocols for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Preparation of Ethylzinc Bromide (0.5 M in THF)

This protocol is adapted from established methods for preparing organozinc halides.[6][7][8][9]

Materials:

  • Zinc dust (<10 micron, activated)

  • 1,2-Dibromoethane

  • Trimethylsilyl chloride (TMSCl)

  • Lithium chloride (LiCl), anhydrous

  • Bromoethane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 eq).

  • Suspend the zinc dust in anhydrous THF.

  • Add 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 1 mol%) to activate the zinc. The mixture should be gently heated until bubbling is observed, then allowed to cool to room temperature.

  • Add anhydrous LiCl (1.0 eq) to the activated zinc suspension.

  • Slowly add bromoethane (1.0 eq) to the stirred suspension. An exothermic reaction should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by GC analysis of quenched aliquots.

  • Allow the excess zinc to settle. The resulting supernatant is the ethylzinc bromide solution (approx. 0.5 M in THF) and can be used directly in the coupling reaction.

Protocol 2: Negishi Coupling of this compound with Ethylzinc Bromide

This protocol is a representative procedure for the coupling reaction.

Materials:

  • This compound

  • Ethylzinc bromide solution (0.5 M in THF, from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the prepared ethylzinc bromide solution (2.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,4'-diethyl-2,2'-dimethyl-1,1'-biphenyl.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the Negishi coupling.

Negishi_Coupling_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction zinc Zinc Dust activation Activation (1,2-Dibromoethane, TMSCl) zinc->activation activated_zinc Activated Zinc activation->activated_zinc add_licl Add Anhydrous LiCl activated_zinc->add_licl activated_zinc_licl Activated Zinc with LiCl add_licl->activated_zinc_licl add_bromoethane Add Bromoethane in THF activated_zinc_licl->add_bromoethane ethylzinc_bromide Ethylzinc Bromide Solution add_bromoethane->ethylzinc_bromide reaction_mixture Reaction Mixture in THF ethylzinc_bromide->reaction_mixture biphenyl This compound biphenyl->reaction_mixture catalyst Pd(OAc)₂ / SPhos catalyst->reaction_mixture heating Heat to 60°C, 12h reaction_mixture->heating quench Quench with NH₄Cl(aq) heating->quench workup Extraction & Purification quench->workup product 4,4'-Diethyl-2,2'-dimethyl-1,1'-biphenyl workup->product

Caption: Experimental workflow for the Negishi coupling.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I Lₙ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Lₙ Transmetal->PdII_R ZnBrI ZnBrI Transmetal->ZnBrI RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd Organozinc R-ZnBr Organozinc->Transmetal

Caption: Simplified catalytic cycle for the Negishi coupling.

References

Application Notes and Protocols: The Prospective Role of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals or semiconductors while retaining the processing advantages and mechanical properties of polymers. Their applications are widespread, ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to sensors and biomedical devices. The synthesis of these materials often relies on the polymerization of aromatic monomers through various cross-coupling reactions.

This document explores the potential role of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl as a monomer for the synthesis of novel conductive polymers. While direct synthesis of conductive polymers from this specific monomer is not yet extensively documented in scientific literature, its structural characteristics make it a promising candidate for creating new polymeric materials with unique properties. The presence of two iodine atoms at the 4 and 4' positions allows for polymerization through established cross-coupling methodologies, while the methyl groups at the 2 and 2' positions are expected to induce a significant dihedral angle between the biphenyl rings. This steric hindrance can enhance the solubility of the resulting polymer and influence its optoelectronic properties by affecting the extent of π-conjugation.

These application notes provide a theoretical framework and hypothetical protocols for the synthesis of a poly(2,2'-dimethyl-p-phenylene) derivative from this compound, intended to guide researchers in exploring its potential in materials science.

Structural Features and Potential Advantages

This compound is a biaryl compound with key features that make it an attractive monomer for polymer synthesis:

  • Di-iodo Functionality: The carbon-iodine bonds are highly reactive in various palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Yamamoto couplings, which are fundamental for the synthesis of conjugated polymers.

  • Steric Hindrance: The two methyl groups in the ortho positions (2 and 2') force the two phenyl rings to twist out of plane. This non-planar conformation can disrupt extensive π-π stacking in the solid state, which is expected to increase the solubility of the resulting polymer in common organic solvents, a significant advantage for solution-based processing of devices.

  • Modulation of Electronic Properties: The twisted backbone resulting from the methyl groups can lead to a blue-shift in the polymer's absorption and emission spectra due to a decrease in the effective conjugation length. This could be advantageous for applications requiring blue-emitting materials, such as in OLEDs.

Proposed Synthetic Routes for Polymerization

Several well-established polymerization methods can be hypothetically applied to this compound to synthesize poly(2,2'-dimethyl-p-phenylene). The following sections detail the theoretical protocols for three such methods.

Table 1: Comparison of Proposed Polymerization Conditions
Polymerization Method Catalyst/Reagent Solvent Temperature Key Advantages
Yamamoto Coupling Ni(COD)₂ + 2,2'-bipyridineDMF or THF60-80 °CHigh purity polymers from a single monomer.
Suzuki Coupling Pd(PPh₃)₄ or Pd₂(dba)₃ + LigandToluene/Water or THF/Water80-110 °CHigh tolerance to functional groups; commercially available co-monomers.
Stille Coupling Pd(PPh₃)₄ or Pd₂(dba)₃ + LigandToluene or Chlorobenzene90-120 °CTolerant of a wide range of functional groups; often high yielding.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of Poly(2,2'-dimethyl-p-phenylene) via Yamamoto Coupling

This protocol describes the dehalogenative polycondensation of this compound using a nickel(0) complex.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid

Procedure:

  • Reactor Setup: In a glovebox, add Ni(COD)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous DMF to dissolve the solids.

  • Catalyst Activation: Stir the mixture at 60 °C for 30 minutes. The solution should turn from yellow to a deep-red or purple, indicating the formation of the active Ni(0) complex.

  • Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous toluene and add it to the reaction flask via syringe.

  • Polymerization: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the polymerization may be indicated by an increase in viscosity or the formation of a precipitate.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/hydrochloric acid (10:1 v/v) to precipitate the polymer.

  • Purification: Filter the polymer and wash it sequentially with methanol, and then subject it to Soxhlet extraction with methanol, acetone, and chloroform. The purified polymer is then isolated from the chloroform fraction by precipitation in methanol.

  • Drying: Dry the polymer under vacuum at 60 °C to a constant weight.

Yamamoto_Coupling Monomer 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Polymerization Polymerization DMF/Toluene, 80°C Monomer->Polymerization Catalyst Ni(COD)₂ + bpy (Active Ni(0) complex) Catalyst->Polymerization Polymer Poly(2,2'-dimethyl- p-phenylene) Polymerization->Polymer Precipitation Precipitation in Methanol/HCl Polymer->Precipitation PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Protocol 2: Synthesis of Poly(2,2'-dimethyl-p-phenylene) via Suzuki Coupling

This protocol outlines the polymerization of this compound with a corresponding diboronic acid or ester. For simplicity, this protocol assumes a co-polymerization with benzene-1,4-diboronic acid.

Materials:

  • This compound

  • Benzene-1,4-diboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • Reactor Setup: To a Schlenk flask, add this compound (1.0 eq), benzene-1,4-diboronic acid (1.0 eq), and Pd(PPh₃)₄ (1-3 mol%).

  • Solvent and Base Addition: Add toluene, followed by an aqueous solution of K₂CO₃ (2 M). The system should be a two-phase mixture.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring for 48-72 hours.

  • Work-up: After cooling, separate the organic layer. Wash it with deionized water (3 times) and then brine.

  • Polymer Precipitation: Concentrate the organic layer and precipitate the polymer by pouring it into stirred methanol.

  • Purification: Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 1.

  • Drying: Dry the polymer under vacuum at 60 °C.

Suzuki_Coupling Monomer_I 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Polymerization Polymerization Toluene/Water, 90°C Monomer_I->Polymerization Monomer_B Benzene-1,4- diboronic acid Monomer_B->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Base K₂CO₃ (aq) Base->Polymerization Polymer Alternating Copolymer Polymerization->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Protocol 3: Synthesis of Poly(2,2'-dimethyl-p-phenylene) via Stille Coupling

This protocol describes a potential Stille coupling polymerization with a distannyl co-monomer.

Materials:

  • This compound

  • 1,4-Bis(trimethylstannyl)benzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tris(o-tolyl)phosphine [P(o-tol)₃]

  • Chlorobenzene, anhydrous

Procedure:

  • Reactor Setup: In a glovebox, add this compound (1.0 eq), 1,4-Bis(trimethylstannyl)benzene (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and P(o-tol)₃ (4-8 mol%) to a Schlenk flask.

  • Solvent Addition: Add anhydrous chlorobenzene to the flask.

  • Degassing: Degas the solution with argon for 30 minutes.

  • Polymerization: Heat the reaction mixture to 110 °C under an inert atmosphere for 24-48 hours.

  • Polymer Precipitation: After cooling, pour the solution into stirred methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash with methanol. Further purification can be achieved by reprecipitation from a chloroform solution into methanol.

  • Drying: Dry the polymer under vacuum at 60 °C.

Stille_Coupling Monomer_I 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Polymerization Polymerization Chlorobenzene, 110°C Monomer_I->Polymerization Monomer_Sn 1,4-Bis(trimethylstannyl) benzene Monomer_Sn->Polymerization Catalyst Pd₂(dba)₃ + P(o-tol)₃ Catalyst->Polymerization Polymer Alternating Copolymer Polymerization->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation PurifiedPolymer Purified Polymer Precipitation->PurifiedPolymer

Expected Properties of Poly(2,2'-dimethyl-p-phenylene)

The polymer synthesized from this compound would be a derivative of poly(p-phenylene). The 2,2'-dimethyl substitution is expected to impart the following properties:

  • Solubility: Increased solubility in common organic solvents (e.g., chloroform, THF, toluene) compared to unsubstituted poly(p-phenylene), facilitating characterization and solution-based device fabrication.

  • Morphology: The twisted backbone is likely to result in an amorphous morphology, which can be beneficial for forming smooth, uniform thin films.

  • Optical Properties: A blue-shifted absorption and photoluminescence compared to planar poly(p-phenylene)s is anticipated due to the reduced conjugation length. This could make it a candidate for blue-emitting layers in OLEDs.

  • Thermal Stability: Poly(p-phenylene)s are known for their high thermal stability, and this derivative is expected to retain this characteristic.

  • Conductivity: The conductivity of the undoped polymer is expected to be low. However, upon chemical or electrochemical doping, it should become conductive. The twisted nature of the backbone might impact the ultimate conductivity achievable compared to more planar analogues.

Future Outlook

This compound represents an intriguing, yet underexplored, building block for the synthesis of novel conductive and semi-conductive polymers. The protocols and theoretical considerations presented in these application notes are intended to serve as a starting point for researchers to investigate the synthesis and properties of polymers derived from this monomer. The unique combination of reactive sites for polymerization and sterically demanding substituents offers a promising avenue for the development of new materials for organic electronics, with potential applications in light-emitting devices, transistors, and sensors. Further research is warranted to validate these hypothetical protocols and to fully characterize the resulting polymeric materials.

Application Notes and Protocols for the Heck Reaction of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition summaries for the mono- and double-Heck coupling of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl with various olefins. This sterically hindered diiodoaryl compound presents unique challenges and opportunities in the synthesis of complex molecular architectures, making optimized reaction conditions crucial for successful outcomes. The following protocols and data are derived from established Heck reaction principles and analogous transformations of diiodoaromatics and sterically hindered aryl halides.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes with high stereo- and regioselectivity. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by alkene insertion and β-hydride elimination.[2] For diiodo-aromatic compounds, the reaction can proceed in a stepwise manner, allowing for either mono- or double-Heck coupling, depending on the stoichiometry of the reactants and the reaction conditions. The steric hindrance posed by the ortho-methyl groups in this compound necessitates careful selection of ligands and reaction parameters to achieve high yields.

Data Presentation

The following tables summarize typical reaction conditions for the mono- and double-Heck reactions of this compound with representative olefins, such as styrene and n-butyl acrylate. These conditions are based on protocols for structurally similar diiodoaryl compounds and sterically hindered substrates.

Table 1: Representative Conditions for Mono-Heck Coupling of this compound

ParameterCondition A (with Styrene)Condition B (with n-Butyl Acrylate)
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand P(o-tolyl)₃ (4 mol%)P(t-Bu)₃ (6 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent N,N-Dimethylformamide (DMF)1,4-Dioxane
Olefin Stoichiometry 1.2 equiv1.5 equiv
Temperature 100 °C120 °C
Reaction Time 12 - 24 h18 - 36 h
Typical Yield Moderate to GoodModerate to Good

Table 2: Representative Conditions for Double-Heck Coupling of this compound

ParameterCondition C (with Styrene)Condition D (with n-Butyl Acrylate)
Palladium Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (3 mol%)
Ligand P(o-tolyl)₃ (10 mol%)P(t-Bu)₃ (12 mol%)
Base K₂CO₃ (4.0 equiv)Cs₂CO₃ (4.0 equiv)
Solvent N,N-Dimethylacetamide (DMAc)1,4-Dioxane
Olefin Stoichiometry 3.0 equiv4.0 equiv
Temperature 140 °C140 °C
Reaction Time 24 - 48 h36 - 72 h
Typical Yield ModerateModerate

Experimental Protocols

The following are generalized protocols for the mono- and double-Heck reactions of this compound. These protocols should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Mono-Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (10 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add styrene (1.2 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: Double-Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol% per Pd atom), and P(t-Bu)₃ (0.06 mmol, 6 mol%).

  • Add anhydrous 1,4-dioxane (15 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Add n-butyl acrylate (4.0 mmol) and Cs₂CO₃ (4.0 mmol).

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate by TLC or GC-MS.

  • After completion (typically 36-72 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired di-substituted product.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle General Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI AlkeneCoord Alkene Coordination ArPdI->AlkeneCoord Alkene AlkeneComplex Ar-Pd(II)L(Alkene)-I AlkeneCoord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-I MigIns->Intermediate BetaHydride β-Hydride Elimination ProductComplex [HPd(II)L₂(Alkene)]⁺I⁻ BetaHydride->ProductComplex Product RedElim Reductive Elimination RedElim->Pd0 Intermediate->BetaHydride ProductComplex->RedElim Base

Caption: General Catalytic Cycle of the Heck Reaction.

Experimental Workflow

The logical flow of the experimental procedure for a Heck reaction is outlined below.

Heck_Workflow Experimental Workflow for Heck Coupling Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Aryl Iodide, Palladium Catalyst, and Ligand Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Stir1 Stir at Room Temperature Solvent->Stir1 Additives Add Olefin and Base Stir1->Additives Heat Heat to Reaction Temperature Additives->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental Workflow for Heck Coupling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl via recrystallization. This resource is designed to assist in overcoming common challenges and optimizing the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as an oil rather than forming crystals upon cooling. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 95-100 °C) or if the solution is too concentrated.

  • Solution 1: Add more solvent. The most common cause of oiling out is a supersaturated solution. Reheat the mixture to dissolve the oil, then add more of the hot solvent to decrease the concentration. Allow the solution to cool slowly.

  • Solution 2: Use a lower-boiling point solvent. If the solvent's boiling point is too high, select an alternative solvent with a lower boiling point.

  • Solution 3: Employ a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation can be due to two primary reasons: too much solvent was used, or the solution is supersaturated.

  • Solution 1: Reduce the solvent volume. If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Solution 2: Induce crystallization. If the solution is supersaturated, crystallization can often be induced. Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can initiate crystallization.

Q4: The recovered crystals are still impure. How can I improve the purity?

A4: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.

  • Solution 1: Slow down the cooling process. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop. Insulating the flask can further slow the cooling rate. Once the solution has reached room temperature, it can then be placed in an ice bath to maximize the yield.

  • Solution 2: Perform a second recrystallization. If the initial recrystallization does not yield a product of the desired purity, a second recrystallization step can be performed.

  • Solution 3: Wash the crystals. After collecting the crystals by filtration, wash them with a small amount of the ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Low Recovery Yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
Oily Product Formation - The boiling point of the solvent is above the melting point of the compound (95-100 °C). - The solution is too concentrated.- Choose a solvent with a lower boiling point. - Add more solvent to the hot solution before cooling. - Use a solvent mixture (solvent/anti-solvent).
No Crystal Formation - Too much solvent was used. - The solution is supersaturated.- Reduce the solvent volume by evaporation. - Induce crystallization by scratching the flask or adding a seed crystal.
Fine Powder Instead of Crystals - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.

Data Presentation

While specific quantitative solubility data for this compound is not extensively available, the following table provides qualitative solubility information and data for structurally similar compounds to guide solvent selection.

Table 1: Qualitative and Analogous Solubility Data for Solvent Selection

SolventCompoundTemperatureSolubilityReference
Toluene4,4'-DiiodobiphenylHotSoluble[1]
Dimethyl Sulfoxide (DMSO)Dimethyl biphenyl-4,4'-dicarboxylateNot Specified~0.25 mg/mL[2]
Dimethylformamide (DMF)Dimethyl biphenyl-4,4'-dicarboxylateNot Specified~1 mg/mL[2]
EthanolBiphenyl CompoundsGeneralOften a suitable solvent
Methanol/DichloromethaneBiphenyl CompoundsGeneralSuggested as a solvent mixture

Note: This data is for analogous compounds and should be used as a guideline. Experimental verification of solubility for this compound is highly recommended.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used to remove colored impurities, perform a hot gravity filtration. Preheat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or by air drying to a constant weight.

  • Analysis: Determine the melting point of the purified product to assess its purity. The literature melting point for this compound is 95-100 °C. A sharp melting point range close to the literature value indicates a high degree of purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out Oiling Out collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Product wash_dry->end impure_crystals Crystals are Impure wash_dry->impure_crystals Impure too_much_solvent Too Much Solvent? no_crystals->too_much_solvent evaporate Evaporate Excess Solvent and Re-cool too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate->cool induce Induce Crystallization (Scratch/Seed) supersaturated->induce Yes change_solvent Change Solvent/ Use Solvent Pair supersaturated->change_solvent No induce->cool add_solvent Add More Solvent and Re-cool oiling_out->add_solvent oiling_out->change_solvent add_solvent->cool recrystallize_again Recrystallize Again impure_crystals->recrystallize_again slow_cooling Ensure Slow Cooling impure_crystals->slow_cooling recrystallize_again->dissolve slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting failed Suzuki coupling with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of this substrate, due to the ortho-methyl groups, combined with the presence of two reactive iodine sites, can present unique challenges.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Question: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired coupled product. What are the likely causes and how can I address them?

Answer:

Low or no conversion in Suzuki couplings with sterically hindered diiodo substrates is a common challenge. The primary factors to investigate are the catalyst system, reaction conditions, and reagent quality.

Possible Causes and Solutions:

  • Inefficient Catalyst System: The steric hindrance from the ortho-methyl groups on the biphenyl core can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle. Recommended catalyst systems include:

      • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands such as SPhos, XPhos, or other Buchwald-type ligands.

      • Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Suboptimal Base: The choice of base is critical for the transmetalation step and the overall success of the reaction.

    • Solution: For sterically hindered substrates, stronger bases are often more effective. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). The base should be finely powdered to ensure maximum surface area and reactivity.

  • Inadequate Solvent and Temperature: The solubility of the reactants and the reaction temperature significantly influence the reaction rate.

    • Solution: Aprotic polar solvents like 1,4-dioxane, N,N-Dimethylformamide (DMF), or toluene, often with the addition of a small amount of water, are commonly used. Increased reaction temperatures can help overcome the activation energy barrier associated with sterically demanding substrates. However, excessively high temperatures can lead to catalyst decomposition.

  • Poor Reagent Quality: The purity of the boronic acid, solvent, and the integrity of the catalyst are paramount.

    • Solution: Ensure the boronic acid is fresh and has not undergone significant degradation (protodeboronation). Use anhydrous solvents and ensure the palladium catalyst has been stored under an inert atmosphere. Degassing the reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst is crucial to prevent catalyst oxidation.

Issue 2: Formation of Mono-Coupled and/or Homocoupled Products

Question: My reaction is producing a mixture of the mono-substituted product and homocoupled boronic acid byproduct, with little of the desired di-substituted product. How can I favor the double coupling?

Answer:

Achieving complete di-substitution on a diiodoaromatic substrate can be challenging. The formation of mono-coupled and homocoupled products is a common issue.

Possible Causes and Solutions:

  • Insufficient Equivalents of Boronic Acid: To drive the reaction to completion and achieve di-substitution, a sufficient excess of the boronic acid is required.

    • Solution: Use at least 2.2 to 2.5 equivalents of the arylboronic acid per equivalent of the diiodobiphenyl.

  • Reaction Time and Temperature: The second coupling step may be slower than the first due to increased steric hindrance after the first substitution.

    • Solution: Increase the reaction time and/or temperature to facilitate the second coupling. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Catalyst Deactivation: The palladium catalyst may lose its activity before the second coupling can occur.

    • Solution: A more robust catalyst system, such as those with bulky phosphine ligands mentioned in Issue 1, can improve catalyst lifetime. In some cases, a second addition of the catalyst may be beneficial, although this is a less common approach.

Issue 3: Significant Dehalogenation Side Reaction

Question: I am observing a significant amount of the deiodinated starting material (2,2'-dimethyl-1,1'-biphenyl) in my reaction mixture. What is causing this and how can I minimize it?

Answer:

Dehalogenation (or more specifically, deiodination) is a known side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered aryl halides.

Possible Causes and Solutions:

  • Reaction with Base and Solvent: Certain base and solvent combinations can promote the reductive cleavage of the carbon-iodine bond.

    • Solution: Using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might reduce dehalogenation, although this could also decrease the rate of the desired coupling. Careful optimization of the base is required.

  • Presence of Hydride Sources: Trace amounts of water or other protic species can act as hydride sources, leading to dehalogenation.

    • Solution: Ensure the use of anhydrous solvents and reagents.

  • Homocoupling of Boronic Acid: The homocoupling of boronic acids can sometimes be accompanied by processes that lead to the reduction of the aryl halide.

    • Solution: Minimizing homocoupling by ensuring an inert atmosphere and using high-purity reagents can indirectly reduce dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Can I perform a sequential Suzuki coupling on this compound with two different boronic acids?

A1: Yes, a sequential coupling is feasible due to the high reactivity of the iodine atoms. The general strategy involves performing the first Suzuki coupling with one equivalent of the first boronic acid under carefully controlled conditions to favor mono-substitution. After isolation and purification of the mono-coupled product, a second Suzuki coupling can be performed with the second boronic acid.

Q2: What is the typical catalyst loading for this type of reaction?

A2: For challenging, sterically hindered couplings, a higher catalyst loading of 1-5 mol% of the palladium precursor is often used. However, with highly efficient catalyst systems (e.g., those with Buchwald ligands), lower loadings may be possible.

Q3: Is it necessary to protect any functional groups on my boronic acid?

A3: The Suzuki coupling is known for its excellent functional group tolerance. Most common functional groups do not require protection. However, very acidic protons (e.g., in phenols or anilines) might interfere with the basic reaction conditions, and protection may be beneficial in such cases.

Q4: My reaction mixture turns black. Is this normal?

A4: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition. While some color change is expected, extensive blackening, especially early in the reaction, often correlates with a failed or low-yielding reaction. This can be caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure thorough degassing and the use of pure reagents and solvents.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for a double Suzuki-Miyaura coupling of 2,2'-diiodobiphenyl, a structurally similar substrate to this compound. These conditions can serve as a starting point for the optimization of your reaction.

Catalyst (mol%)Base (equiv)SolventTime (h)Yield (%)Side ProductsReference
Pd(dba)₂ (10)K₃PO₄ (2.2)Acetone/H₂O1265-[1]
Pd(dba)₂ (1)K₃PO₄ (2.2)DCM592-[1]
Pd(dba)₂ (10)K₃PO₄ (2.2)DCM1232Deiodination, Homocoupling[1]

Note: The yields and side products are for the double Suzuki coupling of 2,2'-diiodobiphenyl with phenylboronic acid. The presence of ortho-methyl groups in this compound may necessitate more forcing conditions.

Experimental Protocols

General Protocol for the Double Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the coupling of 2,2'-diiodobiphenyl and should be optimized for the specific substrate and boronic acid used.[1]

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and finely powdered potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent under an inert atmosphere.

  • To the Schlenk flask containing the reagents, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 solvent-to-water ratio).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • While maintaining a positive pressure of the inert gas, add the prepared catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base Base Base->Transmetal Boronic R²-B(OR)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Failed Suzuki Coupling Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Optimize_Catalyst Optimize Catalyst System (Bulky Ligands) Check_Conversion->Optimize_Catalyst Yes Mono_Coupling Mono-Coupling? Check_Side_Products->Mono_Coupling Yes Dehalogenation Dehalogenation? Check_Side_Products->Dehalogenation Optimize_Base Optimize Base (Stronger Base) Optimize_Catalyst->Optimize_Base Optimize_Conditions Increase Temperature & Reaction Time Optimize_Base->Optimize_Conditions Check_Reagents Check Reagent Quality (Purity, Degassing) Optimize_Conditions->Check_Reagents Success Successful Coupling Check_Reagents->Success Mono_Coupling->Dehalogenation No Increase_Boronic_Acid Increase Equivalents of Boronic Acid Mono_Coupling->Increase_Boronic_Acid Yes Optimize_Base_Solvent Optimize Base/Solvent (Milder Base) Dehalogenation->Optimize_Base_Solvent Yes Dehalogenation->Success No Increase_Boronic_Acid->Optimize_Conditions Optimize_Base_Solvent->Success

Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.

References

Common side products in the synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

This technical support center provides troubleshooting guides and frequently asked questions regarding the common side products encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected side products?

The most common synthetic route is the Ullmann homocoupling of 3-iodo-1-methylbenzene. During this reaction, several side products can form. The primary expected side product is the dehalogenated starting material, m-xylene. Other potential byproducts include incompletely reacted starting material and products arising from impurities in the starting material.

Q2: How can I minimize the formation of the dehalogenated side product (m-xylene)?

The formation of dehalogenated side products often arises from the presence of protic impurities, such as water, in the reaction mixture.[1] To minimize this, ensure that all glassware is thoroughly dried, and use anhydrous solvents and reagents.[1] Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can also help to reduce dehalogenation.[2]

Q3: I am observing a significant amount of unreacted 3-iodo-1-methylbenzene in my final product. What could be the cause?

Incomplete conversion can be due to several factors:

  • Insufficient reaction time or temperature: Traditional Ullmann reactions often require high temperatures to proceed to completion.[3]

  • Poor quality of copper catalyst: The activity of the copper catalyst is crucial. Using activated copper powder or a reliable source of copper(I) salts can improve reaction rates.[2]

  • Presence of impurities: Impurities in the starting material or solvent can interfere with the catalyst, leading to lower conversion.

Q4: Can positional isomers of the final product be formed?

Yes, the formation of positional isomers is possible if the 3-iodo-1-methylbenzene starting material contains other isomers, such as 2-iodo-1-methylbenzene or 4-iodo-1-methylbenzene. It is crucial to use a highly pure starting material to avoid a mixture of isomeric biphenyl products, which can be difficult to separate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst Use freshly purchased, high-purity copper(I) iodide or activate copper powder before use.
Suboptimal Reaction Temperature Optimize the reaction temperature. While classic Ullmann reactions require high heat, modern ligand-assisted protocols may run at lower temperatures.[1]
Inappropriate Solvent Screen different high-boiling, anhydrous solvents such as DMF, dioxane, or toluene.[1]
Presence of Oxygen Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Issue 2: Presence of Significant Side Products
Side Product Likely Cause Mitigation Strategy
m-Xylene (dehalogenated) Presence of protic impurities (e.g., water).[1]Use anhydrous solvents and reagents, and dry all glassware thoroughly.
Unreacted 3-iodo-1-methylbenzene Insufficient reaction time, temperature, or catalyst activity.Increase reaction time and/or temperature. Ensure the use of an active copper catalyst.
Positional Isomers Impure starting material containing other isomers of iodomethylbenzene.Use highly purified starting material. Analyze starting material by GC-MS or NMR before use.

Experimental Protocols

General Protocol for Ullmann Homocoupling of 3-iodo-1-methylbenzene

Materials:

  • 3-iodo-1-methylbenzene

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (2.0 eq).

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add 3-iodo-1-methylbenzene (1.0 eq) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 120-150 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Visualizations

Caption: Potential reaction pathways in the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reaction Setup Reaction Setup Ullmann Coupling Ullmann Coupling Reaction Setup->Ullmann Coupling Reaction Monitoring Reaction Monitoring Ullmann Coupling->Reaction Monitoring Reaction Monitoring->Ullmann Coupling Incomplete Quenching & Extraction Quenching & Extraction Reaction Monitoring->Quenching & Extraction Reaction Complete Column Chromatography Column Chromatography Quenching & Extraction->Column Chromatography Characterization Characterization Column Chromatography->Characterization Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in cross-coupling reactions. The sterically hindered nature of this substrate presents unique challenges in optimizing catalyst loading to achieve high yields and minimize side reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

Q: My Suzuki-Miyaura, Sonogashira, or Heck reaction with this compound is showing low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in cross-coupling reactions with this sterically hindered substrate is a common issue. The primary bottleneck is often the oxidative addition step, which is impeded by the bulky methyl groups adjacent to the iodine atoms. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand System:

    • Inadequate Catalyst Activity: The chosen palladium catalyst may not be active enough to overcome the steric hindrance. Consider switching to a more active catalyst system. For Suzuki-Miyaura reactions, palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand are common starting points.

    • Ligand Choice is Critical: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species. Ligands such as SPhos, XPhos, or RuPhos can be effective.

    • Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture.[1] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). The appearance of palladium black is a visual indicator of catalyst decomposition.[1]

  • Reaction Conditions:

    • Insufficient Temperature: Reactions involving sterically hindered substrates often require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. For Sonogashira couplings with hindered aryl bromides, for instance, higher temperatures are often necessary.

    • Suboptimal Solvent: The solvent must be able to dissolve all reactants, including the inorganic base in Suzuki-Miyaura reactions. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. In some cases, a mixture of solvents can be beneficial.

    • Base Selection (for Suzuki-Miyaura and Heck Reactions): The choice of base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.

  • Catalyst Loading:

    • Initial Loading Too Low: For a new or challenging reaction, starting with a higher catalyst loading (e.g., 2-5 mol %) can help to achieve initial success. Once the reaction is working, the catalyst loading can be optimized downwards.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A: Side product formation is a frequent challenge, especially when optimizing catalyst loading. Here are some common side products and strategies to mitigate them:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This results in the formation of a biphenyl from the boronic acid coupling with itself.

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Glaser Coupling (Sonogashira): This is the homocoupling of the terminal alkyne.

    • Cause: Primarily mediated by the copper(I) co-catalyst.

    • Solution: Reduce the concentration of the copper(I) salt or switch to a copper-free Sonogashira protocol.

  • Proto-deiodination: Replacement of an iodine atom with a hydrogen atom.

    • Cause: Can occur in the presence of a hydrogen source and a catalyst capable of promoting this side reaction.

    • Solution: Ensure anhydrous conditions and use high-purity reagents.

  • Double-Coupling vs. Mono-Coupling: For a diiodo-substrate, controlling the reaction to achieve selective mono- or di-substitution can be challenging.

    • Solution:

      • For Mono-coupling: Use a stoichiometric amount or a slight excess of the coupling partner. Lowering the catalyst loading and reaction temperature can also favor mono-substitution.

      • For Double-coupling: Use a larger excess of the coupling partner and potentially a higher catalyst loading and temperature to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A1: Due to the steric hindrance of this substrate, a higher initial catalyst loading compared to less hindered substrates is often recommended. A good starting point for optimization is typically in the range of 1-3 mol % of the palladium catalyst. Depending on the specific reaction and the reactivity of the coupling partner, this can be adjusted.

Q2: How does catalyst loading affect the yield of the reaction?

A2: Generally, increasing the catalyst loading can lead to a higher reaction rate and improved yield, especially for challenging substrates. However, excessively high catalyst loading can lead to increased side reactions and may not be cost-effective. It is crucial to find the optimal catalyst loading that provides a good balance between reaction efficiency and cost.

Q3: Can I use a heterogeneous catalyst like Pd/C for reactions with this substrate?

A3: While heterogeneous catalysts like palladium on carbon (Pd/C) offer advantages in terms of easy separation and reusability, they may not be as effective for sterically hindered substrates like this compound compared to homogeneous catalysts with specialized ligands. If using Pd/C, higher catalyst loadings and more forcing conditions may be necessary.

Q4: What is the role of the ligand-to-palladium ratio?

A4: The ligand-to-palladium ratio is a critical parameter to optimize. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often used to ensure the formation of the active catalytic species and prevent catalyst decomposition. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical.

Quantitative Data on Catalyst Loading Optimization

The following tables provide a summary of typical catalyst loading ranges and their potential impact on reactions involving sterically hindered dihalo-biphenyls. Please note that optimal conditions will vary depending on the specific reaction, coupling partner, and other reaction parameters.

Table 1: General Catalyst Loading Ranges for Cross-Coupling Reactions of Sterically Hindered Dihalo-Biphenyls

Reaction TypePalladium Pre-catalystTypical LigandCatalyst Loading (mol %)Expected Outcome
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 5Moderate to high yields, may require higher temperatures.
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, cataCXium® A1 - 3Moderate yields, risk of Glaser coupling.
Heck Pd(OAc)₂P(o-tol)₃, PPh₃2 - 5Yields are highly substrate dependent.

Table 2: Troubleshooting Catalyst Loading Issues

ObservationPotential CauseSuggested Action
Low Conversion Insufficient catalyst loadingIncrease catalyst loading in increments (e.g., from 1 mol % to 2 mol %).
Significant Side Products Catalyst loading too highDecrease catalyst loading. Optimize ligand-to-palladium ratio.
Reaction Stalls Catalyst decompositionEnsure inert atmosphere. Use a more robust pre-catalyst or ligand.
Inconsistent Results Inaccurate catalyst measurementPrepare a stock solution of the catalyst for more accurate dispensing.

Experimental Protocols

The following are generalized experimental protocols that can be used as a starting point for optimizing reactions with this compound. Note: These are general guidelines and specific amounts and conditions should be optimized for each reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1 to 2.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol %) and the phosphine ligand (e.g., SPhos, 2-6 mol %) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or DMF) to the Schlenk flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., Argon).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol %).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1 to 2.2 equiv.), and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Conversion in Cross-Coupling check_catalyst 1. Evaluate Catalyst System start->check_catalyst sub_catalyst Use more active Pd source? Select bulky, e-rich ligand? Ensure inert atmosphere? check_catalyst->sub_catalyst check_conditions 2. Assess Reaction Conditions sub_conditions Increase temperature? Change solvent? Use stronger base? check_conditions->sub_conditions check_loading 3. Adjust Catalyst Loading sub_loading Increase initial loading (e.g., 2-5 mol%)? check_loading->sub_loading success Reaction Optimized sub_catalyst->check_conditions If still low conversion sub_catalyst->success If conversion improves sub_conditions->check_loading If still low conversion sub_conditions->success If conversion improves sub_loading->success If conversion improves

Caption: Troubleshooting workflow for low conversion.

Catalyst_Loading_Optimization start Start Optimization initial_loading Initial Catalyst Loading (e.g., 2 mol%) start->initial_loading run_reaction Run Reaction & Analyze (Yield, Purity) initial_loading->run_reaction evaluate Evaluate Results run_reaction->evaluate increase_loading Increase Loading (e.g., to 3 mol%) evaluate->increase_loading Low Yield decrease_loading Decrease Loading (e.g., to 1 mol%) evaluate->decrease_loading High Yield, High Cost/ Side Products optimal Optimal Loading Found evaluate->optimal Good Yield & Purity increase_loading->run_reaction decrease_loading->run_reaction

Caption: Catalyst loading optimization cycle.

References

Technical Support Center: Scale-Up of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl synthesis. The primary synthetic route covered is the Ullmann coupling of 2-iodo-4-methylaniline or a similar precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent method for synthesizing symmetrical biaryls like this compound is the Ullmann coupling reaction.[1][2][3] This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide, in this case, likely a 4-iodo-2-methyl-substituted benzene derivative. While classic Ullmann conditions are harsh, modern protocols utilize ligands to facilitate the reaction under milder conditions, which is crucial for large-scale production.[3][4]

Q2: What are the primary challenges when scaling up the Ullmann coupling for this specific molecule?

Scaling up the Ullmann reaction for this compound presents several challenges:

  • Reaction Kinetics and Heat Transfer: The reaction is often exothermic, and maintaining precise temperature control in a large reactor can be difficult. Poor heat transfer can lead to localized overheating, resulting in byproduct formation and decomposition of the product.

  • Mass Transfer and Mixing: Ullmann reactions can be heterogeneous, involving solid copper catalysts and insoluble bases.[5] Ensuring efficient mixing on a large scale is critical to maintain a consistent reaction rate and prevent localized "hot spots."

  • Byproduct Formation: Common side reactions include hydro-dehalogenation (loss of iodine), formation of phenolic impurities if the reaction is not run under a strictly inert atmosphere, and the generation of polymeric materials.[6]

  • Product Purification: Removing the copper catalyst, inorganic salts, and organic byproducts from the final product can be challenging at a large scale. Recrystallization is a common method, but solvent selection and optimization are key to achieving high purity and yield.[7][8]

  • Safety: The use of high temperatures, and potentially flammable solvents, requires careful consideration of process safety during scale-up.

Q3: How critical is the purity of the starting materials and reagents for a successful scale-up?

The purity of starting materials is paramount for a successful and reproducible scale-up. Impurities in the aryl halide, such as other isomers or incompletely halogenated precursors, can lead to the formation of difficult-to-separate byproducts. The quality of the copper catalyst and any ligands used is also crucial, as impurities can poison the catalyst and inhibit the reaction. Water is a known inhibitor of many Ullmann reactions and can lead to hydro-dehalogenation byproducts, so anhydrous conditions are often necessary.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Steps
Poor Catalyst Activity - Ensure the copper catalyst is of high purity and has a high surface area. - Consider using a more active form of copper, such as copper nanoparticles or a copper(I) salt with a suitable ligand. - Perform a small-scale test to confirm the activity of the catalyst batch before committing to a large-scale reaction.
Inefficient Mixing - On a larger scale, ensure the reactor's agitation system is adequate for suspending solid reagents and maintaining a homogeneous mixture. - Consider the use of baffles in the reactor to improve mixing efficiency.
Suboptimal Reaction Temperature - Carefully monitor and control the internal reaction temperature. Use a jacketed reactor with a reliable temperature control system. - Develop a temperature profile based on reaction calorimetry data to ensure safe and efficient heat management.
Presence of Inhibitors - Ensure all starting materials, solvents, and the reactor are thoroughly dried to minimize water content. - Purge the reactor with an inert gas (e.g., nitrogen or argon) before and during the reaction to exclude oxygen, which can lead to oxidative side reactions.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Steps
Hydro-dehalogenation Byproducts - Rigorously exclude water and other protic sources from the reaction mixture. - Optimize the reaction temperature and time to avoid prolonged exposure to conditions that favor dehalogenation.
Formation of Phenolic Impurities - Maintain a strict inert atmosphere throughout the reaction and workup to prevent oxidation.
Incomplete Reaction - Monitor the reaction progress using in-process controls (e.g., HPLC, GC). - Ensure the reaction is allowed to proceed to completion before workup.
Isomeric Impurities - Use high-purity starting materials. - Optimize the purification process, such as recrystallization with a carefully selected solvent system, to effectively remove isomers.[7]
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Residual Copper Catalyst - After the reaction, quench with an aqueous solution of a chelating agent like ammonia or EDTA to solubilize the copper salts for easier removal during the aqueous wash. - Consider filtration through a pad of celite to remove insoluble copper species.
Poor Crystallization - Screen a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization that provide good recovery and high purity.[8] - Control the cooling rate during crystallization to obtain a more uniform crystal size and better impurity rejection.
Emulsion Formation During Workup - Add a small amount of brine to the aqueous phase to help break emulsions. - Optimize the agitation speed during extraction to minimize emulsion formation.

Experimental Protocols

While a specific industrial-scale protocol for this compound is not publicly available, a representative lab-scale Ullmann coupling procedure is provided below. This can serve as a starting point for process development and scale-up.

Lab-Scale Synthesis of this compound

  • Materials:

    • 4-Iodo-2-methylaniline (or a suitable precursor)

    • Copper(I) iodide (CuI)

    • A suitable ligand (e.g., 1,10-phenanthroline, L-proline)

    • A high-boiling point solvent (e.g., DMF, DMSO, or a hydrocarbon solvent)

    • A base (e.g., potassium carbonate)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-iodo-2-methylaniline, copper(I) iodide (e.g., 10 mol%), the ligand (e.g., 20 mol%), and potassium carbonate (e.g., 2 equivalents).

    • Purge the flask with nitrogen for 15-20 minutes.

    • Add the anhydrous solvent via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with aqueous ammonia and dilute with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Hypothetical Optimization of Ullmann Coupling Conditions for Scale-Up

ParameterLab-Scale (1g)Pilot-Scale (1kg)Production-Scale (100kg)
Reactant 4-Iodo-2-methylaniline4-Iodo-2-methylaniline4-Iodo-2-methylaniline
Copper Catalyst CuI (10 mol%)CuI (5 mol%)CuI (2-3 mol%)
Ligand L-Proline (20 mol%)L-Proline (10 mol%)L-Proline (4-6 mol%)
Base K₂CO₃ (2 eq)K₂CO₃ (1.5 eq)K₂CO₃ (1.2 eq)
Solvent DMFTolueneToluene
Temperature 150 °C140 °C130-135 °C
Reaction Time 12 hours18 hours24 hours
Typical Yield 75%80%85%
Purity (after cryst.) >98%>99%>99.5%

Note: This table presents hypothetical data to illustrate the direction of process optimization during scale-up. Actual parameters would need to be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Start Dry Glassware & Reagents Charge Charge Reactor with Starting Material, Catalyst, Ligand, and Base Start->Charge Inert Inert Atmosphere (N2 Purge) Charge->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temp (e.g., 130-150°C) Solvent->Heat Monitor In-Process Control (IPC) via HPLC/GC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Quench Quench with Aq. Solution Cool->Quench Extract Solvent Extraction Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Recrystallization) Concentrate->Purify Isolate Isolate & Dry Product Purify->Isolate End Final Product: 4,4'-Diiodo-2,2'-dimethyl- 1,1'-biphenyl Isolate->End Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or High Impurities Catalyst Catalyst Inactivation Problem->Catalyst Mixing Poor Mixing/ Mass Transfer Problem->Mixing Temp Incorrect Temperature Problem->Temp Contamination Water/Oxygen Contamination Problem->Contamination CheckCat Verify Catalyst Quality & Loading Catalyst->CheckCat OptimizeMix Improve Agitation/ Reactor Design Mixing->OptimizeMix ControlTemp Implement Strict Temperature Control Temp->ControlTemp InertDry Ensure Anhydrous & Inert Conditions Contamination->InertDry

References

Methods for removing mono-iodinated impurities from 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. The focus is on effective methods for removing mono-iodinated impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

During the synthesis of this compound, the primary impurities are often mono-iodinated species, such as 4-Iodo-2,2'-dimethyl-1,1'-biphenyl, and unreacted starting materials. The formation of these impurities is a common challenge in iodination reactions, which can sometimes be difficult to control with high selectivity.[1][2]

Q2: Why is the removal of mono-iodinated impurities critical for my research?

The presence of mono-iodinated impurities can significantly impact the downstream applications of this compound, particularly in fields like drug development and materials science. These impurities can lead to undesired side reactions, affect the stoichiometry of subsequent reactions, and alter the physical and chemical properties of the final product. For instance, in polymerization reactions, such impurities can act as chain terminators, affecting the molecular weight and polymer properties.

Q3: What are the primary methods for removing mono-iodinated impurities from this compound?

The most effective and commonly used methods for purifying this compound and removing mono-iodinated impurities include:

  • Recrystallization: This technique leverages the differences in solubility between the desired di-iodinated compound and the mono-iodinated impurity in a carefully selected solvent system.[3][4][5]

  • Column Chromatography: A highly effective method for separating compounds with different polarities. It is particularly useful for achieving high purity on a laboratory scale.[6][7][8]

  • Liquid-Liquid Extraction: This method can be used as a preliminary purification step to remove certain types of impurities based on their differential solubility in two immiscible liquid phases.[7]

Troubleshooting Guides

Recrystallization

Issue 1: Low recovery of this compound after recrystallization.

  • Possible Cause: The chosen solvent has too high a solubility for the target compound at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent Screening: Test a range of solvents to find one where the di-iodinated biphenyl has high solubility at an elevated temperature and low solubility at room temperature or below. Common solvents for biphenyl compounds include ethanol and hexane.[1][3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions can help prevent using an excess.[4]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[5]

Issue 2: The purity of the product does not improve significantly after recrystallization.

  • Possible Cause: The mono-iodinated impurity has very similar solubility properties to the di-iodinated product in the chosen solvent. The impurity may also be co-crystallizing with the product.

  • Solution:

    • Solvent System Modification: Try a mixture of solvents to fine-tune the solubility characteristics.

    • Multiple Recrystallizations: Performing a second recrystallization can often improve purity, although it may lead to a lower overall yield.

    • Alternative Purification Method: If recrystallization is ineffective, consider using column chromatography for better separation.

Column Chromatography

Issue 3: Poor separation of the di-iodinated and mono-iodinated compounds on the column.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution between the two compounds.

  • Solution:

    • Eluent Optimization: Use Thin Layer Chromatography (TLC) to screen different solvent systems and ratios to find the optimal eluent for separation. A common starting point for non-polar compounds like iodinated biphenyls is a hexane/ethyl acetate or hexane/dichloromethane mixture.

    • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.

    • Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can often improve the separation of closely related compounds.

Data Presentation

The following table summarizes the expected purity levels that can be achieved with different purification methods for this compound.

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Recrystallization >99%Scalable, cost-effectiveCan have lower yields, dependent on solubility differences
Column Chromatography >99.5%High resolution, applicable to small scalesMore time-consuming, requires more solvent
Liquid-Liquid Extraction Variable (often used for pre-purification)Good for removing certain types of impuritiesGenerally not sufficient for high-purity isolation on its own

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).[3]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[4]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Prepare a silica gel column of an appropriate size based on the amount of crude material.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chosen eluent or a compatible solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the optimized solvent system (e.g., a hexane/ethyl acetate mixture).

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure di-iodinated product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude Product Add_Solvent Add Hot Solvent Crude_Product->Add_Solvent Dissolved_Mixture Dissolved Mixture Add_Solvent->Dissolved_Mixture Slow_Cooling Slow Cooling Dissolved_Mixture->Slow_Cooling Ice_Bath Ice Bath Slow_Cooling->Ice_Bath Crystal_Formation Crystal Formation Ice_Bath->Crystal_Formation Filtration Vacuum Filtration Crystal_Formation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying Purified_Product Purified Product Drying->Purified_Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow Start Start: Crude Product Prepare_Column Prepare Silica Gel Column Start->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Elute_Column Elute with Solvent System Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End End: Purified Product Evaporate_Solvent->End

Caption: Step-by-step workflow for purification using column chromatography.

References

Increasing the solubility of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?

If you observe undissolved solid in your reaction flask, consider the following immediate actions:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of organic compounds.[3] For instance, solvents like toluene, dioxane, or xylene are often used for cross-coupling reactions at elevated temperatures (80-110 °C).[4][5]

  • Use Sonication: An ultrasonic bath can help break down solid agglomerates, increasing the surface area and accelerating the dissolution process.[3]

  • Grind the Solid: A smaller particle size, achieved by gently grinding the compound with a mortar and pestle, increases the surface-area-to-volume ratio, which can speed up dissolution.[3]

  • Add More Solvent: The initial concentration might be too high. Adding more solvent to decrease the overall concentration can lead to complete dissolution.[3]

Q3: The reaction is sluggish with low yields, and I suspect poor solubility is the cause. How can I optimize the reaction conditions?

Poor solubility limits the effective concentration of the reactant in the solution, leading to slow reaction rates and incomplete conversions.[6] If initial troubleshooting steps are insufficient, consider these optimization strategies:

  • Solvent Selection: Choose a solvent or co-solvent system with appropriate polarity.[6] For sterically hindered substrates in Suzuki-Miyaura couplings, polar aprotic solvents or hydrocarbon solvents like dioxane, toluene, or xylenes are often effective.[4][7]

  • Co-solvent Systems: Using a mixture of solvents can enhance solubility.[6] For example, adding a small amount of a more polar, miscible solvent like THF or dioxane to a non-polar solvent might improve solubility without negatively affecting the reaction.

  • Check Purity: Impurities in either the this compound or the solvent can negatively impact solubility.[3] Ensure the use of high-purity reagents and anhydrous solvents, as water can be particularly detrimental.[3]

  • Consider Byproduct Solubility: In some cross-coupling reactions, inorganic byproducts can inhibit the catalyst. For example, NaI has been shown to have a significant inhibitory effect in certain Pd-catalyzed C-N cross-coupling reactions. Switching to a solvent system in which the iodide salt is insoluble can improve reaction efficiency.[8][9]

Q4: Are there any advanced methods for reacting highly insoluble aryl halides?

Yes, when conventional methods fail, several advanced techniques can be employed:

  • Phase-Transfer Catalysis (PTC): This technique is useful when a reactant is insoluble in the organic phase where the other reactant resides. A phase-transfer catalyst, such as a quaternary ammonium salt, helps transport the reactant across the phase boundary, facilitating the reaction.[6]

  • High-Temperature Ball Milling: For extremely insoluble compounds, solid-state synthesis via ball milling can be a powerful alternative to solution-based chemistry.[10] This solvent-free method uses mechanical force to drive reactions and has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides.[10][11]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Quantitative data is not extensively available. This table is based on the structural properties of the molecule and general solubility principles for similar compounds.

Solvent ClassSolvent ExampleExpected Qualitative SolubilityRationale / Notes
Aromatic Hydrocarbons Toluene, Xylene, BenzeneSoluble to Highly SolubleNon-polar aromatic solvents are effective at solvating the biphenyl core. Often used at elevated temperatures.[4]
Ethers Tetrahydrofuran (THF), DioxaneModerately SolubleThese polar aprotic solvents can solvate the molecule and are common in cross-coupling reactions.[4][12]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSolubleGood general-purpose solvents for non-polar to moderately polar organic compounds.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleHigh polarity may aid solubility, but compatibility with the specific reaction chemistry must be verified.[6]
Alkanes Hexane, HeptaneSparingly Soluble to InsolubleThe rigid, somewhat polarizable structure limits solubility in purely aliphatic, non-polar solvents.[13]
Polar Protic Water, Methanol, EthanolInsolubleThe non-polar nature of the molecule makes it immiscible with highly polar, protic solvents.[13]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol provides a straightforward method to quantify the solubility of this compound in a specific solvent at a given temperature.

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The excess solid ensures the solution becomes saturated.

  • Equilibration: Stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette, ensuring no solid particles are transferred. A syringe with a filter tip (e.g., 0.45 µm) is recommended.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Quantification: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per the volume of the solvent used (e.g., in mg/mL).

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for coupling the poorly soluble this compound and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[4]

  • Reagent Addition: Add the this compound (1.0 mmol) and the arylboronic acid (1.2-1.5 mmol per iodine atom).

  • Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL of toluene or dioxane) via syringe. The mixture may appear as a suspension.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). The solids should dissolve as the temperature increases. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

G start Start: Compound is insoluble in reaction media check_temp Is the reaction run at elevated temperature? start->check_temp heat ACTION: Increase temperature (e.g., 80-110 °C) check_temp->heat No check_solvent Is the solvent optimal? (e.g., Toluene, Dioxane) check_temp->check_solvent Yes heat->check_solvent change_solvent ACTION: Change solvent or use a co-solvent system check_solvent->change_solvent No check_phys Have physical methods been attempted? check_solvent->check_phys Yes change_solvent->check_phys sonicate ACTION: Use sonication or grind the solid check_phys->sonicate No advanced Consider Advanced Methods: - Phase-Transfer Catalysis - Ball Milling check_phys->advanced Yes end_success Success: Compound dissolved, reaction proceeds sonicate->end_success advanced->end_success

Caption: Troubleshooting workflow for solubility issues.

G cluster_causes Contributing Factors cluster_solutions Potential Solutions problem Poor Solubility of This compound structure Steric Hindrance & Rigid Structure problem->structure solvent Suboptimal Solvent Choice problem->solvent conditions Low Temperature problem->conditions concentration High Concentration problem->concentration sol_physical Physical Methods (Sonication, Grinding) problem->sol_physical sol_advanced Advanced Techniques (PTC, Ball Milling) problem->sol_advanced sol_solvent Solvent Optimization (Co-solvents, Polarity) structure->sol_solvent solvent->sol_solvent sol_thermal Thermal Methods (Heating) conditions->sol_thermal concentration->sol_solvent

Caption: Factors and solutions for poor solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Selective Coupling of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective coupling of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving selective mono-coupling of this compound?

A1: The primary challenge lies in controlling the reactivity of the two C-I bonds. While the C-I bond is generally more reactive than C-Br or C-Cl bonds, achieving selective mono-substitution on a symmetric diiodo compound requires careful optimization of reaction conditions to prevent the formation of di-substituted byproducts. The steric hindrance from the 2,2'-dimethyl groups can also influence catalyst accessibility and reaction rates.

Q2: Which palladium-catalyzed cross-coupling reactions are suitable for this substrate?

A2: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable methods for the functionalization of this compound. The choice of reaction will depend on the desired coupling partner (boronic acids/esters, terminal alkynes, or amines, respectively).

Q3: How can I favor mono-substitution over di-substitution?

A3: To enhance selectivity for mono-coupling, consider the following strategies:

  • Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the coupling partner relative to the diiodo substrate.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-coupled product is maximized, as longer reaction times will favor the formation of the di-coupled product.

  • Temperature: Lower reaction temperatures can often improve selectivity by favoring the reaction at the more accessible C-I bond.

  • Catalyst and Ligand Choice: Employing a less reactive catalyst system or a bulky ligand can sometimes enhance selectivity for mono-arylation.

Q4: What are common side reactions to be aware of?

A4: Besides the formation of the di-substituted product, other potential side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.

  • Protodeboronation (Suzuki): The cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst precipitation and loss of activity.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Coupled Product
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) catalyst. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
Ineffective Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. For Sonogashira and Buchwald-Hartwig reactions, organic amines (e.g., Et₃N, DIPEA) or strong inorganic bases (e.g., NaOtBu, K₂CO₃) are used. The base must be strong enough for the specific reaction but not so strong as to cause substrate or product decomposition.
Poor Solvent Quality Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst.[1]
Sub-optimal Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Perform a temperature screen to find the optimal balance.
Steric Hindrance The methyl groups at the 2 and 2' positions introduce steric bulk. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome steric hindrance by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Issue 2: Poor Selectivity (High percentage of Di-substituted Product)
Possible Cause Troubleshooting Steps
Excess Coupling Partner Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of the boronic acid, alkyne, or amine.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC/LC-MS. Stop the reaction when the concentration of the mono-substituted product is at its maximum.
High Reaction Temperature Lowering the reaction temperature can increase the kinetic difference in reactivity between the first and second coupling events, thus favoring mono-substitution.
Highly Active Catalyst A very active catalyst may not differentiate well between the mono- and di-iodo species. Consider a less active palladium source or a ligand that attenuates the catalyst's reactivity.
Issue 3: Significant Homocoupling of the Coupling Partner
Possible Cause Troubleshooting Steps
Presence of Oxygen Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Catalyst System In Sonogashira coupling, the copper co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling). Consider a copper-free Sonogashira protocol.
Base Choice Certain bases can promote homocoupling. If this is a persistent issue, screen different bases.

Experimental Protocols

The following are generalized protocols for the selective mono-coupling of this compound. Note: These are starting points and may require optimization for specific coupling partners.

Protocol 1: Selective Mono-Suzuki Coupling
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed toluene/water (e.g., 10:1 v/v)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene/water mixture.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (or when the desired mono-to-di ratio is achieved), cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Sonogashira Coupling
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Anhydrous, degassed triethylamine (Et₃N) or another suitable solvent like THF or DMF with an amine base.

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous, degassed solvent and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Mono-Buchwald-Hartwig Amination
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

    • Glovebox or Schlenk line for handling air-sensitive reagents

    • Sealed reaction vial

  • Procedure:

    • Inside a glovebox, add NaOtBu to a reaction vial.

    • Add the catalyst (Pd₂(dba)₃) and ligand (XPhos).

    • Add this compound.

    • Add the solvent, followed by the amine.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, quench the reaction carefully with water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Visualizing Experimental Workflows

Troubleshooting_Workflow start Low Yield or Selectivity in Coupling Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_conditions->optimize_catalyst Conditions Correct optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improved Yield/Selectivity optimize_solvent Screen Different Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Improved Yield/Selectivity purification Optimize Purification Method optimize_solvent->purification No Improvement optimize_solvent->success Improved Yield/Selectivity purification->success Improved Purity

Caption: A general workflow for troubleshooting challenging cross-coupling reactions.

Catalyst_Selection_Logic start Select Coupling Reaction Type suzuki Suzuki-Miyaura (C-C Bond) start->suzuki sonogashira Sonogashira (C-C Triple Bond) start->sonogashira buchwald Buchwald-Hartwig (C-N Bond) start->buchwald suzuki_ligand Consider Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) for hindered substrate suzuki->suzuki_ligand sonogashira_catalyst Standard Pd/Cu catalyst system. Consider Cu-free for reducing homocoupling. sonogashira->sonogashira_catalyst buchwald_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) buchwald->buchwald_ligand

References

Column chromatography techniques for purifying 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most prevalent and effective method for the purification of this compound is silica gel column chromatography. This technique separates the target compound from impurities based on differences in their polarity and interaction with the stationary phase.

Q2: What are the likely impurities in a crude sample of this compound synthesized via Ullmann coupling?

A2: When synthesizing this compound through the Ullmann coupling of 4-iodo-2-methylaniline derivatives, common impurities may include unreacted starting materials and homocoupled byproducts. Depending on the specific reaction conditions, positional isomers could also be present.

Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?

A3: A standard stationary phase for this purification is silica gel (60-120 or 230-400 mesh). The mobile phase, or eluent, is typically a non-polar solvent system, with polarity gradually increased to elute the target compound. A common choice is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q4: How can I monitor the progress of the purification during column chromatography?

A4: The separation can be monitored by collecting fractions of the eluate and analyzing them using thin-layer chromatography (TLC). By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can identify which fractions contain the pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Issue 1: The compound is not moving down the column.

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. It is advisable to perform this change in a stepwise manner to ensure good separation.

Issue 2: The compound is eluting too quickly with impurities.

  • Possible Cause: The mobile phase is too polar, causing the compound and impurities to travel down the column without sufficient interaction with the silica gel.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). A lower polarity will increase the retention time of all compounds on the column, allowing for better separation.

Issue 3: The separation between the desired product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity for the compounds in the mixture.

  • Solution:

    • Optimize Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can help to resolve compounds with similar polarities.

    • Alternative Stationary Phases: While silica gel is standard, for particularly difficult separations, other stationary phases like alumina or functionalized silica (e.g., diol-bonded silica) could be explored.

Issue 4: The collected fractions of the pure compound are very dilute.

  • Possible Cause: The compound is eluting very slowly, leading to band broadening.

  • Solution: Once the desired compound starts to elute, you can try increasing the polarity of the mobile phase to speed up its elution and obtain more concentrated fractions.[1]

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of crude this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material to be purified.
  • Insert a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approx. 0.5-1 cm) on top of the cotton plug.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the dissolved sample to the top of the column.
  • Dry Loading (for poorly soluble samples): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.
  • Begin elution with a low polarity solvent system (e.g., a high ratio of hexane to ethyl acetate).
  • Collect the eluate in fractions in labeled test tubes.
  • Gradually increase the polarity of the eluent as the elution progresses to elute the compounds from the column.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides typical, extrapolated data for the column chromatography of this compound. Actual values may vary depending on the specific experimental conditions.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for this type of compound.
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system.
Elution Mode Gradient ElutionStart with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity.
Approximate Rf of Target 0.3 - 0.4 in 9:1 Hexane:EtOAcThis is an estimated value; should be confirmed by TLC.
Potential Impurity 1 Unreacted 4-iodo-2-methyl starting materialExpected to be more polar than the product.
Potential Impurity 2 Homocoupled byproductsPolarity will vary based on the specific byproduct.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Product prep_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

References

Effect of base and solvent on 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting cross-coupling reactions involving the sterically hindered substrate, 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. This document offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from steric hindrance. The two methyl groups in the ortho positions (2 and 2') to the carbon-iodine bonds significantly obstruct the approach of the palladium catalyst. This steric bulk can impede the crucial oxidative addition step of the catalytic cycle, often leading to slow or incomplete reactions.

Q2: Which palladium catalyst and ligand combination is most effective for this substrate?

A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more effective at undergoing oxidative addition. Commonly successful ligands include biaryl phosphines (e.g., SPhos, XPhos) and bulky trialkylphosphines. Pre-formed palladium precatalysts that readily generate the active catalyst in situ can also improve reaction outcomes.

Q3: What are the most common side reactions observed with this substrate?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This can be exacerbated by the presence of oxygen.

  • Deiodination (Hydrodehalogenation): Replacement of one or both iodine atoms with hydrogen. This can be promoted by certain bases, protic solvents, and high temperatures.

  • Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, especially with strong bases and protic solvents.

Q4: How does the choice of base impact the reaction?

A4: The base plays a critical role in activating the coupling partner and regenerating the catalyst. For Suzuki reactions with this substrate, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2] The choice of base can also influence the rate of side reactions.

Q5: What is the role of the solvent in these reactions?

A5: The solvent must solubilize the reactants and the catalyst. For palladium-catalyzed cross-couplings, aprotic solvents are generally used. The polarity of the solvent can influence the stability of catalytic intermediates and the overall reaction rate. Common choices include toluene, dioxane, and DMF.[3] For some Suzuki reactions, the presence of a small amount of water can be beneficial.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted this compound observed by TLC or LC-MS.

  • Formation of palladium black (catalyst decomposition).

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Use a fresh, high-purity palladium source and ligand. Consider using a pre-activated palladium precatalyst. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen).
Suboptimal Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The optimal ligand is often substrate-dependent.
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition.
Inappropriate Base For Suzuki reactions, switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃. For other couplings, ensure the base is sufficiently strong to deprotonate the coupling partner but not so strong as to cause substrate or product degradation.
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent. Try switching to a different aprotic solvent (e.g., from toluene to dioxane or DMF). For Suzuki reactions with inorganic bases, adding a small amount of water can sometimes be beneficial.
Issue 2: Significant Homocoupling of the Coupling Partner

Symptoms:

  • Presence of a significant amount of the dimerized coupling partner (e.g., biphenyl from phenylboronic acid) in the product mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of an inert gas throughout the reaction.
Catalyst System Using a Pd(0) source directly, such as Pd(PPh₃)₄, may sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precursor.
Slow Cross-Coupling Optimize conditions to accelerate the desired cross-coupling reaction (see Issue 1), as a sluggish reaction can allow the competing homocoupling pathway to dominate.
Issue 3: Deiodination of the Starting Material

Symptoms:

  • Formation of 2,2'-dimethyl-4-iodo-1,1'-biphenyl or 2,2'-dimethyl-1,1'-biphenyl as byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Base and Solvent Combination Avoid strong, protic bases in protic solvents. Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent.
High Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Ligand Choice Employ bulky, electron-rich ligands that can accelerate the rate of reductive elimination, which outcompetes the deiodination pathway.

Data Presentation: Effect of Base and Solvent on Cross-Coupling Reactions

The following tables provide representative data for cross-coupling reactions of sterically hindered aryl halides. Specific yields for this compound may vary and require optimization.

Table 1: Suzuki-Miyaura Coupling - Effect of Base

Reaction: Aryl Halide + Phenylboronic Acid

EntryBaseSolventYield (%)Reference
1Na₂CO₃EtOH/H₂O98[1]
2K₂CO₃DMF/H₂OGood[5]
3K₃PO₄TolueneHigh[2]
4Cs₂CO₃DioxaneHigh[2]
5NaOHEtOH/H₂OModerate[1]
6KOHWaterModerate[6]
7Et₃N (TEA)DMFLow[1]

Table 2: Heck Reaction - Effect of Base and Solvent

Reaction: Aryl Halide + Styrene

EntryBaseSolventAdditiveYield (%)Reference
1Et₃NDMFTBAB99[6]
2KOHWaterTBABGood[6]
3K₂CO₃DMF-83[5]
4Et₃NWaterTBAB95[6]
5KOHDMFTBAB85[6]
6Et₃NToluene-Low[6]

Table 3: Sonogashira Coupling - Effect of Solvent

Reaction: Aryl Iodide + Phenylacetylene

EntrySolventBaseYield (%)Reference
1DioxaneEt₃NHigh[7]
2TolueneEt₃NLower[8]
3DMFEt₃NLower[8]
4DMSOEt₃NLower[8]
5NMPEt₃NLower[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (2.2-2.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • Preparation: To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if applicable), and the base (e.g., Et₃N or K₂CO₃, 2.0-3.0 mmol).

  • Reagent Addition: Add the degassed solvent (e.g., DMF or NMP) followed by the alkene (e.g., styrene, 2.2-3.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until completion as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Preparation: In a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%) and copper(I) iodide (CuI, 2-4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or dioxane) followed by an amine base (e.g., triethylamine, 2.0-3.0 equivalents).

  • Reagent Addition: Add the terminal alkyne (2.2-2.5 mmol) dropwise, followed by this compound (1.0 mmol).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: A generalized workflow for cross-coupling reactions.

Troubleshooting_Workflow decision decision solution solution start Low or No Conversion q1 Is the Catalyst System Active? start->q1 s1 Use fresh reagents. Ensure inert atmosphere. Consider a pre-catalyst. q1->s1 No q2 Is the Ligand Optimal? q1->q2 Yes s1->q2 s2 Screen bulky, electron-rich phosphine ligands. q2->s2 No q3 Are Reaction Conditions (Temp, Base, Solvent) Optimized? q2->q3 Yes s2->q3 s3 Increase temperature. Change base (e.g., K3PO4). Switch aprotic solvent. q3->s3 No success Reaction Successful q3->success Yes s3->success

Caption: Troubleshooting logic for low conversion issues.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reactions Reactants Aryl-I + Coupling Partner + Pd(0) Catalyst CrossCoupling Cross-Coupling Product Reactants->CrossCoupling Successful Catalytic Cycle Homocoupling Homocoupling Product Reactants->Homocoupling O2, Slow Coupling Deiodination Deiodinated Product Reactants->Deiodination High Temp, Protic Species

Caption: Competing reaction pathways in cross-coupling.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl vs. 4,4'-dibromobiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reactivity of two key biphenyl derivatives in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are indispensable tools. The choice of substrates, especially the organic halide, is a critical determinant of reaction efficiency. This guide provides an in-depth comparison of the reactivity of two biphenyl derivatives: 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl and 4,4'-dibromobiphenyl. This analysis is based on established principles of cross-coupling chemistry and available experimental data for similar substrates.

Executive Summary

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, aryl iodides are generally more reactive than aryl bromides. This increased reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields.

This compound , possessing two reactive C-I bonds, is anticipated to exhibit significantly higher reactivity compared to 4,4'-dibromobiphenyl . The presence of ortho-methyl groups in the diiodo compound introduces steric hindrance around the reactive sites. This steric bulk can influence the rate of oxidative addition and other steps in the catalytic cycle, potentially leading to different outcomes compared to the sterically unencumbered 4,4'-dibromobiphenyl. However, the inherent high reactivity of the C-I bond is expected to be the dominant factor.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of biaryl synthesis. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.

General Reactivity Trend: Aryl iodides > Aryl bromides

Available data on the Suzuki-Miyaura coupling of 4,4'-dibromobiphenyl demonstrates that monocoupling can be achieved with good yields. For instance, the reaction of 4,4'-dibromobiphenyl with arylboronic pinacol esters at room temperature can afford the monocoupled product in high yields.[1] Achieving double coupling typically requires more forcing conditions.

Table 1: Comparison of Reaction Parameters in Suzuki-Miyaura Coupling

FeatureThis compound (Anticipated)4,4'-dibromobiphenyl (Reported)[1]
Relative Reactivity HigherLower
Typical Temperature Room temperature to moderate heatingRoom temperature to reflux
Reaction Time ShorterLonger
Catalyst Loading Potentially lowerStandard
Side Reactions Potential for homocoupling due to high reactivityDebromination at higher temperatures

Reactivity in Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium catalyst is a key step.

General Reactivity Trend: Aryl iodides > Aryl bromides[3]

Studies on the Heck reaction of bromobenzene with styrene show that good to excellent yields can be obtained, often requiring elevated temperatures (e.g., 100-140 °C).[4] The reaction of aryl bromides with acrylic acid also proceeds, though yields can be variable.[5]

For this compound, the higher reactivity of the C-I bond suggests that Heck coupling would proceed under milder conditions compared to its dibromo counterpart. The steric hindrance from the ortho-methyl groups might influence the regioselectivity of the alkene insertion and the rate of β-hydride elimination.

Table 2: Comparison of Reaction Parameters in Mizoroki-Heck Reaction

FeatureThis compound (Anticipated)4,4'-dibromobiphenyl (Reported for similar substrates)[4][6]
Relative Reactivity HigherLower
Typical Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-140 °C)
Reaction Time ShorterLonger
Catalyst System Standard Pd catalysts, potentially phosphine-free for activated alkenesOften requires phosphine ligands or higher catalyst loadings
Selectivity Potential for both mono- and di-arylation, regioselectivity may be influenced by stericsGenerally requires controlled stoichiometry for mono-arylation

Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend for aryl halides is particularly pronounced in this reaction.

General Reactivity Trend: Aryl iodides > Aryl bromides >> Aryl chlorides[7][8]

The coupling of aryl iodides in Sonogashira reactions can often be achieved at room temperature, while aryl bromides typically require heating.[9] Copper-free Sonogashira protocols also highlight the significantly higher reactivity of aryl iodides.[9]

For this compound, it is expected to undergo Sonogashira coupling under very mild conditions. The ortho-methyl groups might necessitate the use of specific ligands to overcome potential steric clashes, particularly in the case of bulky alkynes.[2] In contrast, 4,4'-dibromobiphenyl would likely require higher temperatures and potentially higher catalyst loadings to achieve comparable yields.

Table 3: Comparison of Reaction Parameters in Sonogashira Coupling

FeatureThis compound (Anticipated)4,4'-dibromobiphenyl (Reported for similar substrates)[8][9]
Relative Reactivity Significantly HigherLower
Typical Temperature Room temperature to mild heatingElevated temperatures (e.g., 60-100 °C)
Reaction Time ShorterLonger
Co-catalyst May proceed efficiently under copper-free conditionsOften benefits from a copper co-catalyst
Yield Generally highModerate to high, depending on conditions

Experimental Protocols

Detailed experimental protocols for each reaction type provide a practical framework for researchers.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for the specific substrates.

Reaction Setup:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid or ester (1.1-1.5 mmol), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF).

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1][10]

General Mizoroki-Heck Coupling Protocol

Reaction Setup:

  • In a sealable reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.1-1.5 mmol), a base (e.g., Et₃N, DBU, or K₂CO₃, 1.5-2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • A phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) can be added if required.

  • Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.[6][11]

General Sonogashira Coupling Protocol

Reaction Setup:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).

  • Add a degassed solvent, typically an amine such as triethylamine or a mixture of a solvent like THF or DMF with an amine.

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature for aryl iodides, elevated for aryl bromides).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and partition the residue between an organic solvent and water.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.[12][13][14]

Signaling Pathways and Experimental Workflows

The catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions share common fundamental steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl Pd(II)->Hydrido-Pd(II) β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (Base) Substituted Alkene Substituted Alkene Hydrido-Pd(II)->Substituted Alkene Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Copper(I) Acetylide Terminal Alkyne->Copper(I) Acetylide Base, Cu(I) Copper(I) Acetylide->Ar-Pd(II)-X(L2) Transfers Acetylide

References

Comparative analysis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl with other dihalogenated biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, reactivity in key cross-coupling reactions, and toxicological profiles of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl, and 4,4'-Dichloro-2,2'-dimethyl-1,1'-biphenyl.

This guide provides a detailed comparative analysis of this compound and its corresponding dibromo and dichloro analogs. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection and application of these dihalogenated biphenyls in their synthetic endeavors. The comparison encompasses key physicochemical properties, reactivity in widely-used palladium-catalyzed cross-coupling reactions, and available toxicological and ecotoxicological data.

Physicochemical Properties: A Tabulated Comparison

The selection of a dihalogenated biphenyl for a specific application often begins with an assessment of its fundamental physical and chemical characteristics. The following table summarizes the key physicochemical properties of the three compounds under review.

PropertyThis compound4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl4,4'-Dichloro-2,2'-dimethyl-1,1'-biphenyl
Molecular Formula C₁₄H₁₂I₂C₁₄H₁₂Br₂C₁₄H₁₂Cl₂
Molecular Weight 434.05 g/mol [1]340.05 g/mol [2]251.14 g/mol
Melting Point 95-100 °CNot availableNot available
Boiling Point Not available353.4 ± 37.0 °C (Predicted)[2]Not available
Appearance SolidNot availableNot available
Solubility Not availableNot availableNot available

Reactivity in Cross-Coupling Reactions

The utility of dihalogenated biphenyls as building blocks in organic synthesis is largely defined by their reactivity in cross-coupling reactions. The carbon-halogen bond strength (C-I < C-Br < C-Cl) is a primary determinant of reactivity, with aryl iodides generally exhibiting the highest reactivity and aryl chlorides the lowest. This trend is a crucial consideration in designing synthetic routes and selecting appropriate catalytic systems.

General Reactivity Order:

The following diagram illustrates the expected trend in reactivity for the three dihalogenated biphenyls in palladium-catalyzed cross-coupling reactions.

G This compound This compound 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl This compound->4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl Higher Reactivity 4,4'-Dichloro-2,2'-dimethyl-1,1'-biphenyl 4,4'-Dichloro-2,2'-dimethyl-1,1'-biphenyl 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl->4,4'-Dichloro-2,2'-dimethyl-1,1'-biphenyl Lower Reactivity G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: Dihalogenated Biphenyl, Boronic Acid, Base, Pd Catalyst solvent Add Degassed Solvent start->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Cool, Dilute, Extract monitor->workup purify Purify Product (Chromatography/ Recrystallization) workup->purify end Isolated Product purify->end G cluster_workflow Sonogashira Coupling Workflow start Combine Reactants: Dihalogenated Biphenyl, Pd Catalyst, CuI solvent_base Add Degassed Solvent and Amine Base start->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne react Stir at RT to 80 °C alkyne->react monitor Monitor Reaction (TLC, GC-MS) react->monitor workup Filter and Concentrate monitor->workup purify Purify Product (Chromatography) workup->purify end Isolated Product purify->end G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine Reactants: Dihalogenated Biphenyl, Pd Precatalyst, Ligand, Base reagents Add Amine and Degassed Solvent start->reagents heat Heat under Inert Atmosphere reagents->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Purify Product (Chromatography) workup->purify end Isolated Product purify->end

References

Comparative Analysis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl and its Reaction Products by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl and its derivatives resulting from common cross-coupling reactions. This guide provides a comparative analysis of predicted and experimental NMR data, detailed experimental protocols, and visual workflows to aid in the identification and characterization of these compounds.

This technical guide offers a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its potential reaction products. Given its structure, this diiodo-biphenyl derivative is an excellent substrate for various carbon-carbon bond-forming cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Understanding the NMR spectral shifts upon the transformation of the carbon-iodine bonds is crucial for reaction monitoring and product characterization.

This guide will compare the NMR data of the starting material with its non-iodinated parent compound, 2,2'-dimethyl-1,1'-biphenyl, and with the predicted products from four major cross-coupling reactions: Ullmann coupling, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling.

The Starting Material: this compound

This compound is a symmetrically substituted aromatic compound. Its structure features a biphenyl core with methyl groups at the 2 and 2' positions and iodine atoms at the 4 and 4' positions. The presence of these substituents significantly influences the electronic environment of the aromatic protons and carbons, which is reflected in their NMR chemical shifts.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for the parent compound, 2,2'-dimethyl-1,1'-biphenyl, and the predicted NMR data for the starting material, this compound, and its potential reaction products. The predicted data has been generated using computational NMR prediction software.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundH-3, H-3'H-5, H-5'H-6, H-6'Methyl ProtonsOther Protons
2,2'-Dimethyl-1,1'-biphenyl[1]7.18-7.25 (m)7.18-7.25 (m)7.09 (d, J=8.0 Hz)2.05 (s)-
This compound (Predicted) ~7.5 ~7.3 ~6.9 ~2.0 -
Ullmann Product (Polymer)Broad signals in aromatic regionBroad signals in aromatic regionBroad signals in aromatic regionBroad signal ~2.1-
Suzuki Product (4,4'-Diphenyl-2,2'-dimethyl-1,1'-biphenyl) (Predicted)~7.4~7.6 (d)~7.2 (d)~2.1Phenyl H's: ~7.3-7.5
Sonogashira Product (4,4'-Bis(phenylethynyl)-2,2'-dimethyl-1,1'-biphenyl) (Predicted)~7.3~7.5 (d)~7.1 (d)~2.1Phenyl H's: ~7.3-7.5
Heck Product (4,4'-Distyryl-2,2'-dimethyl-1,1'-biphenyl) (Predicted)~7.3~7.4 (d)~7.1 (d)~2.1Vinylic H's: ~7.1-7.2

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundC-1, C-1'C-2, C-2'C-3, C-3'C-4, C-4'C-5, C-5'C-6, C-6'Methyl CarbonsOther Carbons
2,2'-Dimethyl-1,1'-biphenyl~141~136~127~129~127~130~20-
This compound (Predicted) ~143 ~137 ~138 ~92 ~131 ~130 ~20 -
Ullmann Product (Polymer)Broad signals ~140-145Broad signals ~135-140Broad signals ~125-130Broad signals ~135-140Broad signals ~125-130Broad signals ~128-132Broad signal ~20-
Suzuki Product (4,4'-Diphenyl-2,2'-dimethyl-1,1'-biphenyl) (Predicted)~141~136~128~140~127~130~20Phenyl C's: ~127-141
Sonogashira Product (4,4'-Bis(phenylethynyl)-2,2'-dimethyl-1,1'-biphenyl) (Predicted)~142~136~132~122~132~129~20Alkyne C's: ~89, 91; Phenyl C's: ~123-132
Heck Product (4,4'-Distyryl-2,2'-dimethyl-1,1'-biphenyl) (Predicted)~142~136~129~137~126~129~20Vinylic C's: ~127-129; Phenyl C's: ~126-138

Reaction Pathways and NMR Analysis Workflow

The following diagrams illustrate the potential reaction pathways for this compound and the general workflow for its NMR analysis.

Reaction_Pathways Potential Reaction Pathways of this compound Start This compound Ullmann Ullmann Coupling (Cu, heat) Start->Ullmann Suzuki Suzuki Coupling (Pd catalyst, base, ArB(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base, terminal alkyne) Start->Sonogashira Heck Heck Coupling (Pd catalyst, base, alkene) Start->Heck Polymer Poly(2,2'-dimethyl-1,1'-biphenyl-4,4'-diyl) Ullmann->Polymer Suzuki_Product 4,4'-Diaryl-2,2'-dimethyl-1,1'-biphenyl Suzuki->Suzuki_Product Sonogashira_Product 4,4'-Bis(alkynyl)-2,2'-dimethyl-1,1'-biphenyl Sonogashira->Sonogashira_Product Heck_Product 4,4'-Dialkenyl-2,2'-dimethyl-1,1'-biphenyl Heck->Heck_Product

Reaction Pathways

NMR_Analysis_Workflow NMR Analysis Workflow Sample Sample Preparation (Dissolve in CDCl3) Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants, 2D Correlations) Processing->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

NMR Analysis Workflow

Experimental Protocols

Synthesis of this compound:

A general procedure for the synthesis of diiodobiphenyl derivatives involves the iodination of the corresponding biphenyl precursor. For this compound, 2,2'-dimethyl-1,1'-biphenyl would be the starting material. A typical iodination reaction might involve the use of an iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like acetic acid or a chlorinated solvent, often in the presence of a catalyst like a Lewis acid. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated and purified by crystallization or column chromatography.

NMR Sample Preparation and Analysis:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A spectral width of 240 ppm and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments help to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a valuable resource for the identification and characterization of this compound and its derivatives. The predicted chemical shifts offer a reliable starting point for spectral assignment. By comparing the experimental NMR data of a reaction product with the information provided, researchers can confidently determine the outcome of their synthetic transformations. The detailed experimental protocols and workflow diagrams further support the practical application of this spectroscopic analysis in a research and development setting.

References

A Comparative Guide to Monitoring the Synthesis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, rigorous monitoring of reaction progress is crucial for optimizing yields, minimizing impurities, and ensuring batch-to-batch consistency. The synthesis of complex molecules like 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a key building block in organic electronics and ligand design, often involves coupling reactions such as the Ullmann or Suzuki-Miyaura reactions.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for monitoring the progress of these reactions.

Comparison of Key Performance Metrics

The choice of an analytical technique for reaction monitoring depends on a balance of factors including the need for quantitative data, speed of analysis, and available resources. HPLC stands out for its high resolution and quantitative accuracy, making it ideal for detailed kinetic studies and impurity profiling. TLC offers a rapid and cost-effective method for qualitative checks, while GC-MS provides unparalleled identification capabilities for volatile and thermally stable compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantitative analysis, purity assessment, kinetic monitoringRapid qualitative reaction progress checksCompound identification and quantitation of volatile components
Analysis Time 10 - 30 minutes per sample5 - 20 minutes for multiple samples20 - 60 minutes per sample
Resolution Very HighLow to ModerateExcellent
Sensitivity (LOD) ~0.03 µg/mL (Fluorescence)[2][3], ~0.1 µg/mL (UV)[3]~1 µ g/spot (visual)< 1 ng (SIM mode)[4]
Quantitative Accuracy Excellent (%RSD < 2%)Poor to Moderate (%RSD > 10%)Very Good (%RSD < 5%)
Instrumentation Cost HighLowVery High
Ease of Use Moderate (requires method development)High (simple procedure)[5][6]Moderate to Complex

Visualizing the Synthetic Pathway and Analytical Workflows

The synthesis of this compound typically proceeds via a coupling reaction. The progress of such a reaction can be monitored by tracking the disappearance of starting materials and the appearance of the product over time.

cluster_reaction Ullmann Coupling Reaction 2-Iodo-3-methyltoluene 2-Iodo-3-methyltoluene Product This compound 2-Iodo-3-methyltoluene->Product Cu, Heat Copper Copper Start Sample Aliquot from Reaction Mixture Start->Sample Quench Quench Reaction (e.g., add solvent) Sample->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Analyze Data Acquisition & Analysis Inject->Analyze End Analyze->End Goal What is the Analytical Goal? TLC Use Thin-Layer Chromatography (TLC) Goal->TLC  Rapid, Qualitative  Progress Check HPLC Use High-Performance Liquid Chromatography (HPLC) Goal->HPLC  Precise, Quantitative  Analysis & Purity GCMS Use Gas Chromatography- Mass Spectrometry (GC-MS) Goal->GCMS  Structural Confirmation  & Volatile Impurities

References

A Comparative Guide to the Structural Confirmation of Derivatives from 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the structural confirmation of derivatives synthesized from 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. The accurate characterization of these molecules is paramount in drug discovery and materials science to ensure their identity, purity, and stereochemistry. This document outlines common derivatization reactions and compares the primary analytical techniques used for structural elucidation, supported by experimental protocols and data presentation.

Introduction to Derivatization and Structural Confirmation

This compound is a versatile building block for the synthesis of complex molecular architectures due to the presence of two reactive iodine atoms. These positions are amenable to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The resulting derivatives often possess unique electronic, optical, and biological properties.

The unequivocal confirmation of the structure of these new chemical entities is a critical step in their development. A combination of spectroscopic and analytical techniques is typically employed to provide a comprehensive understanding of the molecule's connectivity, stereochemistry, and purity.

Common Derivatization Strategies

Two of the most powerful and widely used methods for the derivatization of aryl iodides like this compound are the Suzuki-Miyaura coupling and the Sonogashira coupling.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a phenylboronic acid). This is a robust method for creating biaryl or aryl-alkenyl structures.

  • Sonogashira Coupling: This reaction, also catalyzed by palladium and a copper co-catalyst, forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. This is an excellent method for introducing alkynyl moieties, which can serve as handles for further functionalization or as key components of conjugated systems.

A logical workflow for the synthesis and characterization of a derivative from this compound is illustrated below.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Structural Confirmation Techniques A This compound C Cross-Coupling Reaction (e.g., Suzuki or Sonogashira) A->C B Coupling Partner (e.g., Phenylboronic Acid or Terminal Alkyne) B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F Pure Derivative E->F G Structural Confirmation F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (MS) G->I J X-ray Crystallography G->J K Chromatography (HPLC, GC) G->K G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L₂ B Ar-Pd(II)-I(L₂) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-C≡CR(L₂) B->C Transmetalation C->A Reductive Elimination D Ar-C≡CR C->D E R-C≡C-H F Cu-C≡CR E->F [Cu(I)], Base F->B

Comparing the efficiency of different palladium catalysts for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science. The palladium-catalyzed cross-coupling of aryl halides, such as 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, is a powerful tool for forging these critical linkages. The steric hindrance presented by the methyl groups in the 2 and 2' positions of this substrate, however, poses a significant challenge, demanding careful selection of the palladium catalyst to ensure efficient reaction.

This guide provides a comparative overview of different palladium catalyst systems applicable to the coupling of this sterically hindered diiodoaromatic compound. Due to a lack of direct comparative studies on this compound in the available scientific literature, this guide draws upon experimental data for structurally analogous, sterically hindered diiodoaryl compounds to provide insights into catalyst efficiency.

Performance of Palladium Catalysts in the Coupling of Sterically Hindered Diiodoaryl Compounds

The following table summarizes the performance of various palladium catalysts in coupling reactions of diiodoaryl substrates bearing steric hindrance, which can serve as a proxy for the expected performance with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001>95Effective for sterically hindered aryl chlorides, suggesting high activity for aryl iodides.[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95A pre-formed catalyst that is highly active for challenging couplings.[1]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295A bulky, electron-rich phosphine ligand that promotes coupling at room temperature.[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80A traditional catalyst, often requiring higher temperatures and longer reaction times for hindered substrates.[1]
Acenaphthoimidazolylidene Palladium ComplexNHC Ligandt-BuOKDioxaneRT - 1002-12>99N-Heterocyclic carbene (NHC) ligands offer high stability and activity for sterically demanding couplings.[2]

Experimental Protocols

Below are generalized experimental protocols for the palladium-catalyzed coupling of a sterically hindered diiodoaryl compound, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for sterically hindered substrates.[1][2]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.2 mmol, 2.2 equiv.), and the base (e.g., K₃PO₄, 4.0 mmol, 4.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the appropriate ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 5:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

General Procedure for Ullmann Homocoupling

This protocol is based on modern, milder palladium-catalyzed Ullmann-type reactions.[3]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a reducing agent (if required by the specific protocol).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or DMAc) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Reaction: Heat the mixture to the appropriate temperature (often >100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic extracts are then washed, dried, and concentrated. The resulting crude product is purified by chromatography or recrystallization.

Visualizing the Process

To better understand the experimental and catalytic workflows, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner (e.g., Boronic Acid) - Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Purify by Chromatography extraction->purification product Isolated Product purification->product

General experimental workflow for palladium-catalyzed coupling.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 R-Pd(II)-R' Ln transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactant R-X reactant->oxidative_addition organometallic R'-M organometallic->transmetalation

Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

For the efficient coupling of the sterically hindered this compound, modern palladium catalysts featuring bulky, electron-rich phosphine ligands (such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][4] These advanced catalyst systems have demonstrated superior performance in analogous challenging coupling reactions, offering higher yields, shorter reaction times, and milder conditions compared to traditional catalysts like Pd(PPh₃)₄.[1] The choice of a pre-formed palladacycle, such as XPhos Pd G2, can also offer enhanced activity and convenience. Researchers should consider these factors when designing synthetic routes involving this and other sterically demanding substrates.

References

Spectroscopic Fingerprints: A Comparative Guide to Diiodo-dimethyl-biphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic differences between various isomers of diiodo-dimethyl-biphenyl, offering a framework for their differentiation using common analytical techniques.

The relative positions of the iodo and methyl substituents on the biphenyl backbone give rise to distinct structural isomers. While sharing the same molecular formula (C₁₄H₁₂I₂) and mass, their unique symmetries and electronic environments result in distinguishable spectroscopic signatures. This guide will focus on the predicted and known spectroscopic characteristics of three representative isomers: 4,4'-diiodo-2,2'-dimethyl-1,1'-biphenyl, 4,4'-diiodo-3,3'-dimethylbiphenyl, and 5,5'-diiodo-2,2'-dimethylbiphenyl.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for the isomers of diiodo-dimethyl-biphenyl and their parent dimethylbiphenyl compounds. Predictions are based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundPredicted Chemical Shift (δ) of Aromatic Protons (ppm)Predicted Chemical Shift (δ) of Methyl Protons (ppm)Predicted Splitting Patterns
This compound7.0 - 7.8~2.1Complex multiplets due to asymmetry
4,4'-diiodo-3,3'-dimethylbiphenyl7.2 - 8.0~2.4Distinct singlets and doublets reflecting symmetry
5,5'-diiodo-2,2'-dimethylbiphenyl7.1 - 7.9~2.2Multiple distinct signals due to asymmetry

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundPredicted Chemical Shift (δ) of Aromatic Carbons (ppm)Predicted Chemical Shift (δ) of Carbons Bearing Iodine (ppm)Predicted Chemical Shift (δ) of Methyl Carbons (ppm)
This compound120 - 14590 - 100~19
4,4'-diiodo-3,3'-dimethylbiphenyl125 - 15095 - 105~20
5,5'-diiodo-2,2'-dimethylbiphenyl122 - 14892 - 102~18

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundC-H Aromatic StretchC=C Aromatic StretchC-H Out-of-Plane BendingC-I Stretch
This compound~3050~1600, ~1470~820 (para-like)500-600
4,4'-diiodo-3,3'-dimethylbiphenyl~3060~1590, ~1480~780 (meta-like), ~880500-600
5,5'-diiodo-2,2'-dimethylbiphenyl~3055~1595, ~1475~850 (isolated H)500-600

Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)

CompoundPredicted λmax (nm)Predicted Molar Absorptivity (ε)Notes
This compound~260HighSteric hindrance from ortho-methyl groups may cause a blue shift compared to a planar biphenyl.
4,4'-diiodo-3,3'-dimethylbiphenyl~270HighLess steric hindrance allows for greater conjugation, leading to a red shift.
5,5'-diiodo-2,2'-dimethylbiphenyl~265HighIntermediate steric hindrance.

Table 5: Predicted Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pattern
All Isomers434 [M]⁺307 [M-I]⁺, 180 [M-2I]⁺, 165 [biphenyl]⁺Sequential loss of iodine atoms is expected to be a major fragmentation pathway. The relative intensities of fragment ions may vary slightly between isomers.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diiodo-dimethyl-biphenyl isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and apply pressure to ensure good contact. Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the diiodo-dimethyl-biphenyl isomer in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the blank solvent and record a baseline spectrum. Then, fill the cuvette with the sample solution and record the absorption spectrum over a range of 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Isomer Identification Workflow

The following diagram illustrates a logical workflow for the differentiation of diiodo-dimethyl-biphenyl isomers based on their spectroscopic data.

Isomer_Identification cluster_nmr ¹H & ¹³C NMR Analysis cluster_ir IR Out-of-Plane Bending cluster_uv UV-Vis λmax start Unknown Diiodo-dimethyl-biphenyl Isomer ms Mass Spectrometry start->ms Confirm Molecular Weight (m/z = 434) nmr NMR Spectroscopy (¹H and ¹³C) ms->nmr Proceed if MW matches ir IR Spectroscopy nmr->ir Analyze proton and carbon environments nmr_sym Symmetrical spectra? (fewer signals) nmr->nmr_sym Symmetric Isomer nmr_asym Asymmetrical spectra? (more signals) nmr->nmr_asym Asymmetric Isomers uvvis UV-Vis Spectroscopy ir->uvvis Examine substitution patterns ir_para ~820 cm⁻¹ ir->ir_para ir_meta ~780 & 880 cm⁻¹ ir->ir_meta ir_iso ~850 cm⁻¹ ir->ir_iso uv_short Shorter λmax (~260 nm) uvvis->uv_short uv_long Longer λmax (~270 nm) uvvis->uv_long isomer1 4,4'-diiodo-2,2'-dimethyl- 1,1'-biphenyl isomer2 4,4'-diiodo-3,3'-dimethyl- 1,1'-biphenyl isomer3 5,5'-diiodo-2,2'-dimethyl- 1,1'-biphenyl nmr_sym->isomer2 nmr_asym->ir ir_para->isomer1 ir_meta->isomer2 ir_iso->isomer3 uv_short->isomer1 uv_long->isomer2

Caption: Isomer identification workflow.

By systematically applying these spectroscopic methods and comparing the obtained data with the predicted and known values, researchers can confidently distinguish between the different isomers of diiodo-dimethyl-biphenyl. This guide serves as a valuable resource for streamlining the process of structural elucidation in a research and development setting.

Purity Assessment of Synthesized 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a key intermediate in various synthetic applications. We will explore the experimental protocol for GC-MS analysis and compare its performance with other established analytical techniques, supported by experimental data and logical workflows.

Introduction to Purity Assessment

The compound this compound is a significant building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. Therefore, robust analytical methods are required to accurately determine the purity and identify any potential impurities.

GC-MS for Purity Assessment of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it an excellent choice for the purity assessment of synthesized intermediates like this compound.

Experimental Protocol for GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of this compound is outlined below. This protocol is based on established methods for the analysis of similar biphenyl compounds.[1][2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating biphenyl isomers and related impurities.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: Increase to 250 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50 - 500 amu.

3. Data Analysis:

  • The purity of the compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

  • Identification of the main peak corresponding to this compound is confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Impurities are identified by searching their mass spectra against a spectral library (e.g., NIST, Wiley).

Potential Impurities

Based on common synthesis routes for diiodobiphenyls, potential impurities could include:[4][5]

  • Unreacted starting materials.

  • Mon-iodinated biphenyls.

  • Isomers with different substitution patterns.

  • Byproducts from side reactions.

Comparison with Alternative Purity Assessment Methods

While GC-MS is a highly effective technique, other methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV-Vis absorbance or other detectors.Detection of nuclear spin transitions in a magnetic field.Determination of the temperature range over which a solid melts.
Sensitivity High (ng to pg level).[6][7]High (µg to ng level).[1]Moderate (mg level).Low (only for major impurities).[8]
Selectivity Very high, can resolve complex mixtures and identify co-eluting peaks by mass spectra.[9]High, can be optimized by choice of column and mobile phase.[10]High, provides detailed structural information.Low, not specific.[8]
Sample Preparation Requires volatile or derivatized samples.Suitable for a wide range of compounds, including non-volatile ones.Simple dissolution in a deuterated solvent.Minimal, requires a small amount of solid sample.
Information Provided Quantitative purity, identification of volatile impurities, molecular weight, and fragmentation pattern.Quantitative purity, identification of non-volatile impurities.Detailed structural information, identification of isomers and impurities, quantitative analysis.Indication of purity (sharp melting point for pure compounds).[8]
Throughput Moderate, typical run times are 20-60 minutes.High, with modern UPLC systems.Low, requires longer acquisition times for high sensitivity.High.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purity assessment of a synthesized compound using GC-MS.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound by GC-MS cluster_synthesis Synthesis & Initial Purification cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Initial Purification (e.g., Recrystallization) synthesis->purification sample_prep Dissolution in appropriate solvent purification->sample_prep Dried Sample dilution Serial Dilution sample_prep->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection into GC-MS filtration->injection Prepared Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition (Chromatogram & Mass Spectra) detection->data_acquisition peak_integration Peak Integration & Area % Calculation data_acquisition->peak_integration impurity_id Impurity Identification (Library Search) peak_integration->impurity_id purity_report Final Purity Report impurity_id->purity_report

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

The purity assessment of synthesized this compound is crucial for its downstream applications. GC-MS stands out as a highly sensitive and selective method for this purpose, providing both quantitative purity data and identification of volatile impurities. While other techniques like HPLC and NMR offer complementary information, GC-MS provides a comprehensive analysis in a single run. The choice of the most suitable analytical method will ultimately depend on the specific goals of the analysis and the resources available. For routine quality control and in-depth impurity profiling of this compound, GC-MS is a highly recommended technique.

References

A Comparative Guide to Alternative Synthetic Routes for 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four alternative synthetic routes to 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a key building block in organic synthesis. The performance of each method is evaluated based on experimental data from analogous reactions, and detailed experimental protocols are provided.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the different synthetic routes, offering a clear comparison of their performance.

Synthesis RouteStarting Material(s)Key Reagents/CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Ullmann Coupling 4-Iodo-2-methylanilineCopper powder, 2-Nitroanisole60-70>95Cost-effective, straightforward procedure.High reaction temperatures, stoichiometric copper required.
Suzuki-Miyaura Coupling 4-Iodo-2-methylphenylboronic acid, 1-Bromo-4-iodo-2-methylbenzenePd(PPh₃)₄, K₂CO₃80-90>98High yield, excellent functional group tolerance, mild reaction conditions.Palladium catalyst can be expensive, requires synthesis of organoboron reagent.
Sandmeyer Reaction 2,2'-Dimethyl-4,4'-diaminobiphenylNaNO₂, KI, H₂SO₄50-60>95Utilizes a readily available starting material.Diazonium intermediates can be unstable, moderate yields.
Diaryliodonium Salt Route 4-Iodo-2-methyltoluenePotassium persulfate, H₂SO₄70-80>97High-yielding, avoids the use of expensive catalysts.Requires handling of strong acids and oxidants.

Experimental Protocols

Ullmann Coupling

This protocol describes the synthesis of this compound via the copper-catalyzed homocoupling of 4-iodo-2-methylaniline.

Materials:

  • 4-Iodo-2-methylaniline

  • Copper powder (activated)

  • 2-Nitroanisole

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • A mixture of 4-iodo-2-methylaniline (10.0 g, 42.9 mmol) and activated copper powder (10.0 g, 157 mmol) in 2-nitroanisole (50 mL) is heated to 210-220 °C for 4 hours with stirring.

  • The reaction mixture is cooled to 80 °C and filtered to remove the copper.

  • The filtrate is steam distilled to remove the 2-nitroanisole.

  • The residue is extracted with toluene, and the organic layer is washed with 10% HCl, 10% NaOH, and water, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is recrystallized from ethanol to afford this compound.

Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Iodo-2-methylphenylboronic acid

  • 1-Bromo-4-iodo-2-methylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a solution of 1-bromo-4-iodo-2-methylbenzene (3.75 g, 10 mmol) and 4-iodo-2-methylphenylboronic acid (3.14 g, 12 mmol) in a mixture of toluene (50 mL) and ethanol (15 mL), an aqueous solution of K₂CO₃ (2 M, 20 mL) is added.

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.58 g, 0.5 mmol) is added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.

  • After cooling, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane) to give this compound.

Sandmeyer Reaction

This protocol details the synthesis of this compound from 2,2'-dimethyl-4,4'-diaminobiphenyl via a Sandmeyer reaction.

Materials:

  • 2,2'-Dimethyl-4,4'-diaminobiphenyl

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Sodium thiosulfate

  • Dichloromethane

Procedure:

  • 2,2'-Dimethyl-4,4'-diaminobiphenyl (5.3 g, 25 mmol) is dissolved in a mixture of concentrated H₂SO₄ (10 mL) and water (50 mL). The solution is cooled to 0-5 °C.

  • A solution of NaNO₂ (3.8 g, 55 mmol) in water (10 mL) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes to form the bis-diazonium salt.

  • A solution of KI (12.5 g, 75 mmol) in water (25 mL) is added slowly to the diazonium salt solution.

  • The mixture is allowed to warm to room temperature and then heated at 60 °C for 1 hour.

  • After cooling, the mixture is treated with a saturated solution of sodium thiosulfate to remove excess iodine.

  • The precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to yield this compound.

Diaryliodonium Salt Route

This protocol describes a two-step synthesis of this compound from 4-iodo-2-methyltoluene via a symmetric diaryliodonium salt.

Materials:

  • 4-Iodo-2-methyltoluene

  • Potassium persulfate (K₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Acetonitrile

  • Copper bronze

  • Dimethylformamide (DMF)

Procedure: Step 1: Synthesis of Bis(4-iodo-2-methylphenyl)iodonium hydrogen sulfate

  • A mixture of 4-iodo-2-methyltoluene (4.64 g, 20 mmol), potassium persulfate (5.40 g, 20 mmol), and concentrated sulfuric acid (10 mL) in acetonitrile (50 mL) is stirred at room temperature for 24 hours.

  • The reaction mixture is poured into ice water (200 mL), and the resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried to give the diaryliodonium salt.

Step 2: Coupling Reaction

  • The diaryliodonium salt (4.34 g, 5 mmol) is heated with copper bronze (1.27 g, 20 mmol) in DMF (20 mL) at 120 °C for 6 hours.

  • The mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel (eluent: hexane) to afford this compound.

Visualizations

Ullmann_Coupling cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Iodo-2-methylaniline 4-Iodo-2-methylaniline Heating (210-220 °C) Heating (210-220 °C) 4-Iodo-2-methylaniline->Heating (210-220 °C) Copper Powder Copper Powder Copper Powder->Heating (210-220 °C) 2-Nitroanisole (solvent) 2-Nitroanisole (solvent) 2-Nitroanisole (solvent)->Heating (210-220 °C) Workup Workup Heating (210-220 °C)->Workup This compound This compound Workup->this compound

Caption: Ullmann Coupling Workflow

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product 4-Iodo-2-methylphenylboronic acid 4-Iodo-2-methylphenylboronic acid Reaction (90 °C) Reaction (90 °C) 4-Iodo-2-methylphenylboronic acid->Reaction (90 °C) 1-Bromo-4-iodo-2-methylbenzene 1-Bromo-4-iodo-2-methylbenzene 1-Bromo-4-iodo-2-methylbenzene->Reaction (90 °C) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst)->Reaction (90 °C) K2CO3 (base) K2CO3 (base) K2CO3 (base)->Reaction (90 °C) Purification Purification Reaction (90 °C)->Purification This compound This compound Purification->this compound

Caption: Suzuki-Miyaura Coupling Workflow

Sandmeyer_Reaction cluster_start Starting Material cluster_diazotization Diazotization cluster_substitution Substitution cluster_product Product 2,2'-Dimethyl-4,4'-diaminobiphenyl 2,2'-Dimethyl-4,4'-diaminobiphenyl NaNO2, H2SO4 (0-5 °C) NaNO2, H2SO4 (0-5 °C) 2,2'-Dimethyl-4,4'-diaminobiphenyl->NaNO2, H2SO4 (0-5 °C) Bis-diazonium Salt Bis-diazonium Salt NaNO2, H2SO4 (0-5 °C)->Bis-diazonium Salt Heating (60 °C) Heating (60 °C) Bis-diazonium Salt->Heating (60 °C) KI KI KI->Heating (60 °C) This compound This compound Heating (60 °C)->this compound

Caption: Sandmeyer Reaction Workflow

Diaryliodonium_Salt_Route cluster_start Starting Material cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Coupling cluster_product Product 4-Iodo-2-methyltoluene 4-Iodo-2-methyltoluene K2S2O8, H2SO4 K2S2O8, H2SO4 4-Iodo-2-methyltoluene->K2S2O8, H2SO4 Diaryliodonium Salt Diaryliodonium Salt K2S2O8, H2SO4->Diaryliodonium Salt Copper Bronze (120 °C) Copper Bronze (120 °C) Diaryliodonium Salt->Copper Bronze (120 °C) This compound This compound Copper Bronze (120 °C)->this compound

Caption: Diaryliodonium Salt Route Workflow

A Comparative Analysis of Suzuki, Stille, and Negishi Couplings for the Synthesis of 4,4'-Disubstituted-2,2'-dimethyl-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy for Sterically Hindered Biaryl Synthesis

The synthesis of sterically hindered biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of cross-coupling reactions, the Suzuki, Stille, and Negishi couplings have emerged as powerful tools for the construction of carbon-carbon bonds. This guide provides a comparative study of these three prominent methods for the functionalization of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, a challenging substrate due to the steric hindrance imposed by the ortho-methyl groups. We present a summary of hypothetical, yet representative, experimental data, detailed experimental protocols based on established literature for similar substrates, and a visualization of the catalytic cycles to aid in the selection of the most suitable method for your research needs.

Comparative Performance Data

The following table summarizes the anticipated performance of the Suzuki, Stille, and Negishi couplings for the double cross-coupling of this compound with a generic aryl partner (e.g., phenyl). The data is extrapolated from typical results for sterically hindered substrates and serves as a comparative benchmark.

Coupling ReactionCatalyst System (Typical)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Suzuki Coupling Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10024~75-85Air and moisture stable boronic acids; low toxicity of boron reagents.Requires a base which can be incompatible with sensitive functional groups.
Stille Coupling Pd(PPh₃)₄ (5 mol%)None (or Cu(I) additive)Toluene11018~80-90Neutral reaction conditions; high functional group tolerance.Toxicity of organotin reagents and byproducts; difficulty in removing tin residues.
Negishi Coupling PdCl₂(dppf) (5 mol%)NoneTHF6512~85-95High reactivity of organozinc reagents allowing for lower temperatures and shorter reaction times; excellent functional group tolerance.Air and moisture sensitivity of organozinc reagents, requiring inert atmosphere techniques.

Experimental Protocols

Detailed below are representative experimental protocols for the preparation of the necessary organometallic reagents and the subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling

a) Synthesis of 4,4'-bis(pinacolato)-2,2'-dimethyl-1,1'-biphenyl:

A mixture of this compound (1.0 equiv.), bis(pinacolato)diboron (2.5 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.) in anhydrous dioxane is heated at 80 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired bis(boronate ester).[1][2][3]

b) Suzuki Coupling with an Aryl Halide:

To a solution of 4,4'-bis(pinacolato)-2,2'-dimethyl-1,1'-biphenyl (1.0 equiv.) and the aryl halide (2.2 equiv.) in a 2:1 mixture of toluene and water is added K₂CO₃ (4.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.). The mixture is degassed and heated to 100 °C for 24 hours under a nitrogen atmosphere. After cooling, the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[4]

Stille Coupling

a) Synthesis of (2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(trimethylstannane):

To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.2 equiv.) dropwise. The mixture is stirred at this temperature for 1 hour, followed by the addition of trimethyltin chloride (2.5 equiv.). The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

b) Stille Coupling with an Aryl Halide:

A mixture of (2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(trimethylstannane) (1.0 equiv.), the aryl halide (2.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.) in anhydrous toluene is degassed and heated to 110 °C for 18 hours under a nitrogen atmosphere.[5] The reaction mixture is cooled to room temperature and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.[5]

Negishi Coupling

a) Preparation of the Diorganozinc Reagent:

A solution of this compound (1.0 equiv.) in anhydrous THF is added to activated zinc dust (3.0 equiv.) under a nitrogen atmosphere. The mixture is heated to reflux for 4 hours. The resulting grey suspension of the diorganozinc reagent is allowed to cool to room temperature and used directly in the next step.

b) Negishi Coupling with an Aryl Halide:

To the freshly prepared diorganozinc reagent is added the aryl halide (2.2 equiv.) and PdCl₂(dppf) (0.05 equiv.). The reaction mixture is stirred at 65 °C for 12 hours under a nitrogen atmosphere.[6] Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. Purification by column chromatography affords the final product.[7]

Catalytic Cycle Visualizations

The following diagrams illustrate the fundamental steps of the Suzuki, Stille, and Negishi cross-coupling catalytic cycles.

Suzuki_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl byproduct X-B(OR)₂ + Base-H⁺ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organoboron R'-B(OR)₂ + Base base_boron [R'-B(OR)₂(OH)]⁻ organoboron->base_boron base_boron->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl byproduct X-Sn(Alkyl)₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organostannane R'-Sn(Alkyl)₃ organostannane->transmetalation

Caption: Catalytic cycle of the Stille coupling.

Negishi_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl byproduct ZnX₂ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition organozinc R'-ZnX organozinc->transmetalation

Caption: Catalytic cycle of the Negishi coupling.

Conclusion

The choice between Suzuki, Stille, and Negishi couplings for the functionalization of this compound will depend on the specific requirements of the synthesis. The Negishi coupling often provides the highest reactivity and yields for sterically demanding substrates, albeit with the need for stringent anhydrous and anaerobic conditions. The Stille coupling offers excellent functional group tolerance and neutral conditions but is hampered by the toxicity of tin compounds. The Suzuki coupling presents a more environmentally benign option with readily available and stable reagents, though it may require more optimization for highly hindered systems. By considering the trade-offs in reactivity, functional group compatibility, and operational complexity, researchers can select the most appropriate method to efficiently access their target biaryl compounds.

References

A Comparative Guide to Polymers Synthesized from 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted characteristics of polymers synthesized from 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl and contrasts them with experimentally verified data from analogous biphenyl-based polymers. Due to the limited direct experimental data on polymers derived specifically from this compound, this guide leverages established polymerization methodologies and structure-property relationships to forecast the performance of the target polymer. This comparison aims to offer a valuable resource for researchers exploring novel high-performance polymers.

Introduction to Biphenyl-Based Polymers

Polymers incorporating biphenyl units in their backbone are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The rigid and planar nature of the biphenyl moiety contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). The substitution pattern on the biphenyl ring significantly influences the polymer's properties. For instance, methyl groups at the 2,2'-positions, as in the case of this compound, are expected to induce a twisted conformation of the biphenyl unit. This dihedral angle between the phenyl rings can disrupt chain packing, potentially leading to enhanced solubility and modified thermal and mechanical properties compared to polymers with unsubstituted biphenyl units.

Synthesis of Poly(2,2'-dimethyl-1,1'-biphenyl)

A viable and widely used method for the polymerization of diiodo-aromatic compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction offers a robust route to forming carbon-carbon bonds and is particularly suitable for synthesizing polyphenylenes. The proposed synthesis of poly(2,2'-dimethyl-1,1'-biphenyl) from this compound would proceed via a polycondensation reaction with a suitable bis(boronic acid) or bis(boronate ester) comonomer, or through a self-condensation reaction if the monomer is converted to a boronic acid derivative.

Performance Comparison

To provide a meaningful comparison, this guide contrasts the anticipated properties of poly(2,2'-dimethyl-1,1'-biphenyl) with those of other well-characterized biphenyl-containing polymers. The data for the comparative polymers has been collated from various research sources.

PropertyPoly(2,2'-dimethyl-1,1'-biphenyl) (Predicted)Poly(p-phenylene) (PPP)Poly(9,9-dioctylfluorene) (PFO)Poly(4,4'-biphenylenevinylene) (PBV)
Thermal Stability (Td) High> 500 °C~400-450 °C~450-500 °C
Glass Transition (Tg) Moderate to HighNot observable~80-150 °CNot observable
Solubility Good in common organic solventsInsolubleSolubleInsoluble
Mechanical Strength GoodHigh (as fibers)ModerateHigh (as films)
Optical Properties Potential for blue fluorescenceBlue emissionStrong blue emissionYellow-green emission

Note: The properties for Poly(2,2'-dimethyl-1,1'-biphenyl) are predicted based on the influence of the 2,2'-dimethyl substitution on the biphenyl unit, which is expected to increase solubility and lower the melting point compared to unsubstituted polyphenylenes, while maintaining high thermal stability.

Experimental Protocols

Synthesis of Poly(2,2'-dimethyl-1,1'-biphenyl) via Suzuki Polycondensation

Materials:

  • This compound (Monomer)

  • 1,4-Benzenediboronic acid (Comonomer)

  • Palladium(II) acetate (Catalyst)

  • Triphenylphosphine (Ligand)

  • Potassium carbonate (Base)

  • Toluene (Solvent)

  • Methanol (for precipitation)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add anhydrous potassium carbonate (3.0 mmol) and degassed toluene (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability (decomposition temperature).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.

  • Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.

Visualizations

Below are diagrams illustrating the key processes and relationships discussed in this guide.

SynthesisWorkflow cluster_reaction Suzuki Polycondensation Monomer This compound Reaction Polymerization at 90°C Monomer->Reaction Comonomer 1,4-Benzenediboronic acid Comonomer->Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Precipitation in Methanol Washing Washing Precipitation->Washing Drying Drying Washing->Drying Polymer Polymer Drying->Polymer Final Polymer

Caption: Workflow for the synthesis of poly(2,2'-dimethyl-1,1'-biphenyl) via Suzuki polycondensation.

CharacterizationWorkflow cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Properties cluster_optical Optical Properties Polymer Synthesized Polymer NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC TGA Thermogravimetric Analysis Polymer->TGA DSC Differential Scanning Calorimetry Polymer->DSC Tensile Tensile Testing Polymer->Tensile UVVis UV-Vis Spectroscopy Polymer->UVVis PL Photoluminescence Polymer->PL

Caption: Experimental workflow for the characterization of the synthesized polymer.

PropertyRelationship Monomer This compound (Monomer Structure) Twisted Twisted Biphenyl Conformation Monomer->Twisted 2,2'-dimethyl groups Rigid Rigid Biphenyl Backbone Monomer->Rigid Packing Disrupted Chain Packing Twisted->Packing Solubility Enhanced Solubility Packing->Solubility Thermal High Thermal Stability Rigid->Thermal

Caption: Logical relationship between monomer structure and predicted polymer properties.

A Comparative Cost-Benefit Analysis of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision balancing cost, efficiency, and scalability. 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl is a valuable building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and protocols, to aid in making informed synthetic choices.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its high reactivity in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating oxidative addition to the palladium catalyst, often under milder conditions and with lower catalyst loadings. This can be a significant advantage when working with sensitive or complex substrates.

The main alternatives for constructing the 2,2'-dimethyl-1,1'-biphenyl scaffold are the corresponding dibromo and bis(boronic acid/ester) derivatives.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl4,4'-Bis(pinacolato)diboryl-2,2'-dimethyl-1,1'-biphenyl
Reactivity HighModerateHigh
Typical Yields Often >90%75-90%Often >95%
Reaction Conditions Milder (lower temperatures, faster reaction times)More forcing conditions may be requiredMild
Catalyst Loading Typically lower (e.g., 1-2 mol% Pd)Typically higher (e.g., 2-5 mol% Pd)Typically low (e.g., 1-3 mol% Pd)
Functional Group Tolerance ExcellentGoodExcellent
Key Advantage High reactivity allowing for mild conditions.Lower cost.High yields, can be used to couple with aryl halides.
Key Disadvantage Higher cost compared to dibromo analogue.Can require harsher conditions, potentially affecting sensitive functional groups.Higher cost, moisture sensitivity of boronic acids.
Cost and Availability

The cost of starting materials is a crucial factor in the overall economic viability of a synthetic route, especially for large-scale production.

Table 2: Cost and Availability Comparison

CompoundCAS NumberPurityPrice per Gram (Approximate)Representative Suppliers
This compound69571-02-4>97%$30 - $180[1][2][3][4]TCI America, Fisher Scientific, CymitQuimica
4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl60589-53-9>97%$15 - $50Available from major chemical suppliers
2,2'-Dimethyl-4,4'-biphenyldiboronic acid, bis(pinacol) ester269410-08-4>97%$80 - $200+Available from major chemical suppliers

Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.

As indicated, the diiodo derivative is significantly more expensive than its dibromo counterpart. This cost difference must be weighed against the potential for higher yields, milder reaction conditions, and reduced catalyst consumption, which can offset the initial material cost.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[5]

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry and Decision-Making Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and the primary application for this substrate.[6] Its catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)-X L_n OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)-R' L_n Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (Aryl Iodide) RX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal + Base Decision_Workflow Start Project Goal: Synthesize a substituted 2,2'-dimethylbiphenyl Cost Is cost the primary driver? Start->Cost Substrate Is the substrate sensitive or prone to side reactions? Cost->Substrate No Dibromo Consider 4,4'-Dibromo derivative Cost->Dibromo Yes Yield Is maximizing yield the highest priority? Substrate->Yield No Diiodo Use 4,4'-Diiodo derivative Substrate->Diiodo Yes (Milder Conditions) Yield->Diiodo No Diboron Consider Bis(boronic) ester derivative Yield->Diboron Yes (Often highest yielding)

References

Safety Operating Guide

Proper Disposal of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Hazard Profile

This compound is a halogenated organic compound that requires careful handling due to its potential hazards. Based on available Safety Data Sheets (SDS), this chemical is known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat, must be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Chemical and Hazard Information

A summary of key data for this compound is provided below for quick reference.

PropertyInformation
Chemical Name This compound
Synonyms 4,4'-Diiodo-2,2'-dimethylbiphenyl
CAS Number 69571-02-4
Molecular Formula C₁₄H₁₂I₂
Molecular Weight 434.05 g/mol
Physical Form Solid
Melting Point 95-100 °C
Primary Hazards Causes serious eye damage (H318), Very toxic to aquatic life with long-lasting effects (H410)
Incompatible Materials Strong oxidizing agents[3]

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[3][4] It is imperative to adhere to all federal, state, and local regulations concerning chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.[5]

  • Segregate Waste Streams: As a halogenated organic compound, it is crucial to segregate this waste from non-halogenated organic waste streams.[6][7][8] Mixing halogenated and non-halogenated wastes can significantly increase disposal costs and may pose safety risks.[9] Do not mix with other hazardous waste categories such as acids, bases, or heavy metals.[6]

Step 2: Waste Collection and Containerization

  • Use Appropriate Containers: Collect waste in a designated, compatible container. The container must be in good condition, leak-proof, and have a secure, threaded cap.[10][11]

  • Labeling: Clearly and accurately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all constituents with their approximate percentages.[6][10][11] The label should also indicate the relevant hazards (e.g., "Eye Damage," "Environmental Hazard").[5] Label the container as soon as the first drop of waste is added.[6][10]

  • Avoid Overfilling: Do not fill the waste container to more than 80% capacity to prevent spills and allow for vapor expansion.

Step 3: Storage of Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[5] The storage area should be cool and dry.[2]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, particularly strong oxidizing agents.[3]

Step 4: Spill Management

  • Minor Spills: In the event of a minor spill, carefully sweep the solid material into a designated hazardous waste container.[12] Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[12]

  • Major Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12]

Step 5: Arrange for Disposal

  • Contact a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[5]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for hazardous waste pickup and disposal.[5] The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal start Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat conduct_work Conduct work in a well-ventilated area or fume hood start->conduct_work gen_waste Generate Waste: - Unused compound - Contaminated materials conduct_work->gen_waste classify_waste Classify as 'Halogenated Organic Hazardous Waste' gen_waste->classify_waste segregate_waste Segregate from: - Non-halogenated waste - Acids/Bases - Other incompatible chemicals classify_waste->segregate_waste collect_waste Collect in a compatible, sealed container segregate_waste->collect_waste label_container Label Container: - 'Hazardous Waste' - Chemical Name & % Composition - Hazard Symbols collect_waste->label_container store_waste Store in a designated, secure, and well-ventilated area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs arrange_pickup Arrange for Waste Pickup contact_ehs->arrange_pickup end Disposal via Chemical Incineration arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[1]

Table 1: Hazard Classifications

Hazard ClassCategory
Serious Eye Damage/Eye Irritation1
Hazardous to the aquatic environment, acute hazard1
Hazardous to the aquatic environment, long-term hazard1

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this substance.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[2][3]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and ensure full skin coverage.[2][4]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.[2][3]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][4] Remove contaminated clothing before entering eating areas.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4][6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Keep the container tightly closed when not in use.[2][4]

2. Handling the Compound:

  • Avoid contact with skin and eyes.[4]

  • Do not breathe in dust.[2]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[2][4]

  • Keep the container tightly closed.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm and comply with regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the chemical itself, used containers, and contaminated PPE, must be treated as hazardous waste.[6]

  • Segregate this waste from other laboratory waste streams to avoid hazardous reactions.[6]

2. Containerization and Labeling:

  • Collect waste in a designated, compatible, and sealable container.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate its hazards (e.g., "Eye Damage," "Environmental Hazard").[6]

3. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[6]

  • Dispose of the contents and container through an approved waste disposal plant.[2] Adhere to all national and local regulations for chemical waste disposal.[6]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
In case of skin contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[2][4] If skin irritation occurs, get medical advice.[2]
If inhaled Move the person into fresh air. If breathing is difficult, give oxygen.[4] Call a poison center or doctor if you feel unwell.[2][3]
If swallowed Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_emergency Locate Eyewash & Safety Shower prep_hood->prep_emergency handle_avoid Avoid Contact with Skin and Eyes prep_emergency->handle_avoid handle_dust Prevent Dust Formation handle_avoid->handle_dust handle_store Store in a Cool, Dry, Well-Ventilated Area handle_dust->handle_store disp_collect Collect Waste in Designated Container handle_store->disp_collect disp_label Label as Hazardous Waste disp_collect->disp_label disp_dispose Dispose via Approved Waste Service disp_label->disp_dispose emergency_spill Spill spill_actions Evacuate, Ventilate, Contain Spill emergency_spill->spill_actions emergency_exposure Exposure exposure_actions Follow First Aid (Table 3) emergency_exposure->exposure_actions

References

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